molecular formula C20H23F2N3O3 B175278 PD117588 CAS No. 116874-46-5

PD117588

Katalognummer: B175278
CAS-Nummer: 116874-46-5
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: WDBGUJBLPRXPIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PD117588, also known as this compound, is a useful research compound. Its molecular formula is C20H23F2N3O3 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O3/c1-2-23-8-11-5-6-24(9-11)18-15(21)7-13-17(16(18)22)25(12-3-4-12)10-14(19(13)26)20(27)28/h7,10-12,23H,2-6,8-9H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBGUJBLPRXPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912519
Record name 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99734-97-1
Record name PD 117588
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099734971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

No Publicly Available Data on PD117588's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated as PD117588. This prevents the creation of an in-depth technical guide on its mechanism of action as requested.

Extensive searches were conducted across multiple platforms, including broad scientific publication searches and targeted queries in prominent chemical and pharmacological databases such as PubChem, ChEMBL, and DrugBank. These efforts failed to identify any registered compound or research publication associated with the identifier "this compound."

This lack of information suggests several possibilities:

  • Internal or Proprietary Designation: this compound may be an internal compound code used by a pharmaceutical company or research institution that has not been disclosed publicly.

  • Typographical Error: The provided identifier may contain a typographical error.

  • Early-Stage or Discontinued Compound: The compound may have been synthesized and tested in early-stage research but did not lead to any published studies.

Without any foundational information—such as the chemical structure, molecular target, or observed biological effects of this compound—it is impossible to provide the requested in-depth technical guide. The core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the complete absence of source material.

It is recommended that the user verify the compound identifier "this compound" for accuracy and potential alternative naming conventions. If the compound is from a specific research program or company, consulting internal documentation would be the necessary next step to obtain the required information.

The Pharmacology of PD117588: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of PD117588, a selective kappa-opioid receptor agonist. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document will leverage data from the closely related and well-characterized compound, PD117302, to illustrate the pharmacological profile representative of this chemical series.

Executive Summary

This compound belongs to a series of potent and selective kappa-opioid receptor (KOR) agonists. Its pharmacological activity is primarily mediated through its interaction with the KOR, a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including analgesia, diuresis, and mood regulation. This guide details the binding affinity, functional potency, and downstream signaling pathways associated with compounds in this class, providing a technical foundation for researchers in pharmacology and drug development.

Receptor Binding Profile

The affinity of a ligand for its receptor is a critical determinant of its potency. For kappa-opioid agonists like those in the PD117 series, binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand competition binding assay.

Table 1: Opioid Receptor Binding Affinity of PD117302 and Reference Compounds

CompoundReceptor SubtypeKᵢ (nM)RadioligandTissue Source
PD117302 Kappa (κ) 3.7 [³H]-etorphineGuinea-pig brain homogenates[1]
Mu (µ)408[³H]-[D-Ala², MePhe⁴, Glyol⁵]-enkephalin ([³H]-DAGOL)Guinea-pig brain homogenates[1]
Sigma (σ)1800[³H]-SKF 10047Guinea-pig brain homogenates[1]
U-69,593 (Reference κ-agonist)Kappa (κ)---
Ethylketocyclazocine (Reference κ-agonist)Kappa (κ)---

Note: Data for reference compounds are included for comparative purposes. Specific Ki values for these compounds can vary based on experimental conditions.

Functional Activity

The functional activity of a receptor agonist is its ability to elicit a biological response upon binding to the receptor. For KOR agonists, this is often measured in vitro through assays that quantify the inhibition of electrically-evoked muscle contractions in isolated tissue preparations or by measuring the activation of G proteins.

PD117302 has been shown to be a potent agonist in functional bioassays, causing a concentration-dependent inhibition of contractions in the guinea-pig ileum and rabbit vas deferens, effects that are reversible by the opioid antagonist naloxone.[1]

Table 2: Functional Potency of PD117302

AssayIC₅₀ (nM)Tissue Preparation
Guinea-Pig Ileum Assay1.1Electrically-stimulated guinea-pig ileum[1]
Rabbit Vas Deferens Assay45Electrically-stimulated rabbit vas deferens[1]

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The KOR is coupled to inhibitory G proteins (Gαi/o), which, upon activation, dissociate into Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

Figure 1: Kappa-Opioid Receptor Signaling Pathway.

Experimental Protocols

The characterization of compounds like this compound relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_prep 1. Prepare brain tissue homogenate (e.g., guinea pig) Incubate 4. Incubate membrane prep, radioligand, and test compound Membrane_prep->Incubate Radioligand_prep 2. Prepare radioligand solution (e.g., [³H]-etorphine) Radioligand_prep->Incubate Compound_prep 3. Prepare serial dilutions of test compound (this compound) Compound_prep->Incubate Filter 5. Separate bound from free radioligand via filtration Incubate->Filter Wash 6. Wash filters to remove non-specific binding Filter->Wash Count 7. Quantify bound radioactivity using liquid scintillation counting Wash->Count Plot 8. Plot % inhibition vs. log[test compound] Count->Plot Calculate 9. Calculate IC₅₀ and Ki values Plot->Calculate

Figure 2: Radioligand Competition Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Brain tissue (e.g., from guinea pig) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the opioid receptors.

  • Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled kappa-opioid ligand (e.g., [³H]-etorphine) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

gtp_gamma_s_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Membrane_prep 1. Prepare cell membranes expressing KOR Pre_incubate 4. Pre-incubate membranes, buffer, and test compound Membrane_prep->Pre_incubate Reagent_prep 2. Prepare assay buffer with GDP, MgCl₂, NaCl Reagent_prep->Pre_incubate Compound_prep 3. Prepare serial dilutions of test agonist (this compound) Compound_prep->Pre_incubate Initiate 5. Initiate reaction by adding [³⁵S]GTPγS Pre_incubate->Initiate Incubate 6. Incubate at 30°C to allow [³⁵S]GTPγS binding Initiate->Incubate Filter 7. Terminate reaction and separate bound [³⁵S]GTPγS by filtration Incubate->Filter Count 8. Quantify bound radioactivity Filter->Count Plot 9. Plot specific binding vs. log[agonist] Count->Plot Calculate 10. Determine EC₅₀ and Emax Plot->Calculate

Figure 3: [³⁵S]GTPγS Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human kappa-opioid receptor or from brain tissue are prepared.

  • Assay Setup: In a 96-well plate, the membranes are incubated in an assay buffer containing GDP, MgCl₂, and NaCl with varying concentrations of the test agonist.

  • Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits.

  • Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by rapid filtration.

  • Detection: The amount of radioactivity on the filters is quantified.

  • Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

In Vivo Effects

In vivo studies with PD117302 have demonstrated effects consistent with its in vitro profile as a selective kappa-opioid agonist. These include dose-dependent antinociception against mechanical and chemical noxious stimuli.[2] Furthermore, PD117302 has been shown to produce naloxone-reversible diuresis, a characteristic effect of kappa-opioid receptor activation.[2] Notably, it did not cause significant respiratory depression or inhibition of gastrointestinal motility, effects typically associated with mu-opioid receptor agonism.[2]

Conclusion

This compound is a member of a class of selective kappa-opioid receptor agonists. Based on the detailed pharmacological data available for the closely related compound PD117302, it is anticipated that this compound exhibits high affinity and functional potency at the kappa-opioid receptor, with minimal activity at other opioid receptor subtypes. Its mechanism of action involves the activation of Gi/o protein-coupled signaling cascades, leading to the modulation of ion channels and adenylyl cyclase activity. The in vivo effects are consistent with KOR activation, including analgesia and diuresis, with a favorable side-effect profile compared to mu-opioid agonists. This technical guide provides a foundational understanding of the pharmacology of this compound and related compounds for researchers and professionals in the field of drug discovery and development.

References

Unveiling the Adenosine A2 Receptor Selectivity of PD 117519 (CI-947): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the adenosine A2 receptor selectivity profile of the compound PD 117519, also known as CI-947. Designed for researchers, scientists, and drug development professionals, this document synthesizes available binding affinity data, outlines relevant experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of this adenosine receptor agonist.

Core Compound: PD 117519 (CI-947)

PD 117519 is an adenosine receptor agonist that has demonstrated a notable preference for the A2 subtype over the A1 subtype. This selectivity is a critical aspect of its pharmacological profile, influencing its potential therapeutic applications, particularly in areas where targeted A2 receptor activation is desired.

Quantitative Analysis: Binding Affinity Profile

The selectivity of PD 117519 for the adenosine A2 receptor has been quantified through competitive radioligand binding assays. The following table summarizes the available data on its inhibitory constants (IC50) at rat brain adenosine A1 and A2 receptors.

Receptor SubtypeIC50 (µM)
Adenosine A1810
Adenosine A230

Data derived from studies on rat brain membranes.

Experimental Protocols: Methodologies for Receptor Binding Studies

The determination of binding affinities for compounds like PD 117519 typically involves radioligand binding assays. Below is a generalized protocol for such an assay targeting adenosine receptors in rat brain membranes.

Radioligand Binding Assay for Adenosine A1 and A2 Receptors

1. Membrane Preparation:

  • Rat brain tissue (e.g., cortex for A1, striatum for A2A) is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is conducted in tubes containing the prepared cell membranes, a specific radioligand (e.g., [³H]CPA for A1 receptors, [³H]CGS 21680 for A2A receptors), and varying concentrations of the unlabeled competitor compound (PD 117519).

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow for binding equilibrium to be reached.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand.

Visualizing the Molecular Landscape

To better understand the context of PD 117519's activity, the following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical workflow for a radioligand binding assay.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PD117519 PD 117519 (Agonist) A2AR Adenosine A2A Receptor PD117519->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (e.g., from rat brain) start->membrane_prep incubation Incubation: Membranes + Radioligand + Competitor (PD 117519) membrane_prep->incubation filtration Rapid Filtration incubation->filtration washing Washing to Remove Unbound Ligand filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting analysis Data Analysis (Calculate IC50) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Concluding Remarks

PD 117519 (CI-947) exhibits clear selectivity for the adenosine A2 receptor over the A1 receptor. This characteristic, underscored by the quantitative binding data, suggests its potential as a tool compound for investigating A2 receptor-mediated physiological processes and as a starting point for the development of more selective A2 receptor agonists. Further research is warranted to fully elucidate its binding profile across all adenosine receptor subtypes and to comprehensively characterize its functional activity. The methodologies and pathways detailed in this guide provide a foundational framework for such future investigations.

An In-depth Technical Guide to PD117588: A Potent Quinolone Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD117588 is a synthetic fluoroquinolone antibacterial agent characterized by a broad spectrum of activity, particularly against Gram-positive bacteria. As a member of the quinolone class, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available quantitative data, a detailed description of its mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound, a fluoroquinolone derivative, possesses a core structure essential for its antibacterial efficacy. Its chemical identity and key properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name 1-cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS Number 99734-97-1
Synonyms PD-117588, PD 117588
Chemical Formula C₂₀H₂₃F₂N₃O₃
SMILES Code O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N4CC(CNCC)CC4)=C3F)C1=O)O
Physicochemical Properties
PropertyValue
Molecular Weight 391.41 g/mol
Exact Mass 391.1707 u
Elemental Analysis C: 61.37%, H: 5.92%, F: 9.71%, N: 10.74%, O: 12.26%

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity across a wide range of bacterial species. Its efficacy is particularly noted against Gram-positive isolates, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).

Antibacterial Spectrum
Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary mechanism of action of this compound, consistent with other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes, leading to double-stranded DNA breaks, inhibition of DNA synthesis, and ultimately, bacterial cell death.[2]

MIC_Assay_Workflow Start Start: Prepare this compound Stock SerialDilution Prepare Serial Dilutions in 96-well plate Start->SerialDilution Inoculation Inoculate with Standardized Bacterial Suspension SerialDilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation ReadResults Read Results: Determine Lowest Concentration with No Growth (MIC) Incubation->ReadResults End End: MIC Value Obtained ReadResults->End DNA_Gyrase_Inhibition_Assay Start Start: Prepare Reaction Mix (Buffer, Relaxed DNA, this compound) AddEnzyme Add DNA Gyrase Start->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Terminate Terminate Reaction Incubate->Terminate Electrophoresis Agarose Gel Electrophoresis Terminate->Electrophoresis Visualize Visualize DNA Bands (Supercoiled vs. Relaxed) Electrophoresis->Visualize Analyze Analyze Inhibition & Calculate IC50 Visualize->Analyze End End: IC50 Value Determined Analyze->End

References

The Discovery and Synthesis of U-50,488: A Selective Kappa-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

U-50,488, initially misidentified in some contexts as PD117588, is a pioneering selective agonist for the kappa-opioid receptor (KOR). Its discovery marked a significant milestone in opioid research, providing a valuable chemical tool to unravel the physiological roles of the KOR system and offering a novel scaffold for the development of analgesics with a potentially lower abuse liability than traditional mu-opioid receptor agonists. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of U-50,488. It includes a detailed summary of its binding affinity and functional activity, step-by-step experimental protocols for its synthesis and key biological assays, and visualizations of the signaling pathways it modulates.

Introduction: The Advent of a Selective Kappa-Opioid Agonist

The opioid system, comprising multiple receptor subtypes including mu (μ), delta (δ), and kappa (κ), has long been a focal point for pain management research. While mu-opioid receptor agonists are potent analgesics, their clinical utility is often hampered by severe side effects, including respiratory depression, constipation, and a high potential for addiction. The kappa-opioid receptor emerged as an attractive alternative target, as its activation also produces analgesia but is not associated with the same rewarding effects as mu-receptor activation.

U-50,488, chemically known as trans-(±)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide, was one of the first highly selective KOR agonists to be discovered. Its development provided researchers with an invaluable tool to investigate the distinct physiological and behavioral effects mediated by the kappa-opioid system, including analgesia, diuresis, and the modulation of mood and addiction.

Synthesis of U-50,488

The synthesis of U-50,488 has been reported through various routes. A refined procedure allows for the preparation of its optically pure enantiomers. The following section outlines a general synthetic scheme.

Experimental Protocol: Synthesis of U-50,488

A common synthetic route to U-50,488 involves the key intermediate trans-2-(1-pyrrolidinyl)-N-methylcyclohexylamine.

Step 1: Synthesis of trans-2-(1-pyrrolidinyl)-N-methylcyclohexylamine

  • Starting Material: Commercially available trans-1,2-diaminocyclohexane is the typical starting material.

  • Monosubstitution: React trans-1,2-diaminocyclohexane with a suitable pyrrolidinylating agent, such as 1,4-dibromobutane, under basic conditions to achieve monosubstitution.

  • N-methylation: The remaining primary amine is then methylated using a methylating agent like methyl iodide or via reductive amination with formaldehyde and a reducing agent (e.g., sodium borohydride).

  • Purification: The resulting trans-2-(1-pyrrolidinyl)-N-methylcyclohexylamine is purified by distillation or chromatography.

Step 2: Acylation to Yield U-50,488

  • Reactant Preparation: Dissolve the purified trans-2-(1-pyrrolidinyl)-N-methylcyclohexylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Acylating Agent: Add 3,4-dichlorophenylacetyl chloride dropwise to the solution at a controlled temperature (e.g., 0 °C) in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield U-50,488.

Biological Activity and Pharmacology

U-50,488 exhibits high affinity and selectivity for the kappa-opioid receptor over mu- and delta-opioid receptors.

Receptor Binding Affinity

The binding affinity of U-50,488 to opioid receptors is typically determined through competitive radioligand binding assays.

Receptor SubtypeRadioligandPreparationKi (nM)Reference
Kappa (κ)[³H]-EthylketocyclazocineGuinea Pig Brain1.1 - 12[1][2]
Mu (μ)[³H]-DihydromorphineRat Brain>500 - 6100[1][3]
Delta (δ)[³H]-DADLEGuinea Pig Brain>10000[2]

Table 1: Binding Affinity (Ki) of U-50,488 for Opioid Receptors

Functional Activity

The agonist activity of U-50,488 is assessed through various in vitro and in vivo functional assays.

AssayModel SystemParameterValueReference
[³⁵S]GTPγS BindingCHO-KOR cellsIC₅₀2.13 nM[4]
FLIPR Membrane PotentialCHO-KOR cellsIC₅₀0.13 nM[4]
Warm Water Tail-WithdrawalMiceED₅₀~5-10 mg/kg[5]
Acetic Acid WrithingMice-Potent Analgesia[6]

Table 2: Functional Activity of U-50,488

Signaling Pathways Modulated by U-50,488

Activation of the kappa-opioid receptor by U-50,488 initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

G-Protein Dependent Signaling

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is believed to mediate the analgesic effects of KOR agonists.[7]

β-Arrestin Mediated Signaling

Like many GPCRs, the activated KOR can also be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. The β-arrestin pathway is often associated with receptor desensitization and internalization, and in the case of KOR, has been linked to the aversive and dysphoric side effects of its agonists.[7]

Downstream Effector Pathways

Recent studies have elucidated further downstream signaling cascades activated by U-50,488, including:

  • PI3Kγ/AKT/nNOS/NO Pathway: Peripheral activation of KOR by U-50,488 can inhibit inflammatory hyperalgesia through this pathway.[8]

  • Ca²⁺/CaMKII/CREB Pathway: Intrathecal administration of U-50,488 has been shown to ameliorate neuropathic pain via modulation of this pathway.[9]

  • p38 MAPK Pathway: The activation of p38 MAPK in the amygdala has been associated with the aversive effects of U-50,488.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Kappa-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the kappa-opioid receptor (e.g., CHO-KOR cells).

  • Radioligand: [³H]-U-69,593 or [³H]-ethylketocyclazocine.

  • Non-specific binding control: A high concentration of a non-radiolabeled KOR agonist (e.g., unlabeled U-50,488).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, omit the test compound. For non-specific binding wells, add a saturating concentration of the unlabeled KOR agonist.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-180 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the kappa-opioid receptor upon agonist stimulation.

Materials:

  • A cell line co-expressing the kappa-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter® or Tango™ assay systems).

  • Cell culture medium and supplements.

  • Test compound (U-50,488) and a reference agonist.

  • Assay plates (e.g., white, opaque 384-well plates).

  • Detection reagents specific to the reporter system.

  • A luminometer or fluorescence plate reader.

Procedure:

  • Seed the engineered cells into the assay plates and incubate overnight.

  • Prepare serial dilutions of the test compound and reference agonist.

  • Treat the cells with the compounds for a specified time (e.g., 30-90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using the appropriate plate reader.

  • Generate concentration-response curves and calculate the EC₅₀ and Emax values for β-arrestin recruitment.

In Vivo Analgesia Model: Warm Water Tail-Withdrawal Assay

Objective: To assess the antinociceptive effects of U-50,488 in an acute thermal pain model.

Materials:

  • Male or female mice (e.g., C57BL/6J).

  • U-50,488 dissolved in a suitable vehicle (e.g., saline).

  • A water bath maintained at a constant temperature (e.g., 50 ± 0.5 °C).

  • Plexiglass restraints.

  • A stopwatch.

Procedure:

  • Habituate the mice to the plexiglass restraints for several days prior to the experiment.

  • On the test day, administer U-50,488 or vehicle via the desired route (e.g., intraperitoneal injection).

  • At a predetermined time post-injection (e.g., 30 minutes), place the mouse in the restraint.

  • Immerse the distal one-third of the mouse's tail into the warm water bath.

  • Record the latency for the mouse to flick or withdraw its tail from the water. A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.

  • Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Generate a dose-response curve to determine the ED₅₀ of U-50,488.[5]

Visualizations

Signaling Pathways of U-50,488

U50488_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) cluster_downstream Other Downstream Pathways U50488 U-50,488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR Binds Gi_o Gi/o Protein KOR->Gi_o Activates GRK GRK KOR->GRK Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits PI3K_AKT PI3Kγ/AKT/nNOS/NO KOR->PI3K_AKT CaMKII_CREB Ca²⁺/CaMKII/CREB KOR->CaMKII_CREB AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP GRK->KOR Phosphorylates p38_MAPK p38 MAPK beta_arrestin->p38_MAPK Activates aversion Aversion/ Dysphoria p38_MAPK->aversion inflammation ↓ Inflammatory Hyperalgesia PI3K_AKT->inflammation neuropathic_pain ↓ Neuropathic Pain CaMKII_CREB->neuropathic_pain

Caption: Signaling pathways activated by U-50,488 upon binding to the kappa-opioid receptor.

Experimental Workflow: Receptor Binding Assay

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Test Binding) prepare_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash dry_and_count Dry Filters & Add Scintillant Quantify Radioactivity wash->dry_and_count analyze Data Analysis (Calculate Ki) dry_and_count->analyze end End analyze->end

Caption: A generalized workflow for a competitive radioligand receptor binding assay.

Conclusion

U-50,488 remains a cornerstone in the study of the kappa-opioid system. Its high selectivity has enabled significant progress in understanding the physiological and pathological roles of KOR. The detailed synthetic and pharmacological data presented in this guide are intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development who are working to create the next generation of safer and more effective analgesics. The ongoing exploration of biased agonism and the downstream signaling pathways modulated by KOR agonists, sparked by pioneering molecules like U-50,488, continues to be a promising avenue for therapeutic innovation.

References

PD117588: An In-Depth Technical Guide on Core Solubility and Stability Data

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its formulation and delivery. Quantitative solubility data for PD117588 in various solvents would be necessary for its application in research and drug development.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water (pH 7.4)25Data not availableData not availablee.g., HPLC, UV-Vis
Phosphate-Buffered Saline (PBS)25Data not availableData not availablee.g., HPLC, UV-Vis
Dimethyl Sulfoxide (DMSO)25Data not availableData not availablee.g., HPLC, UV-Vis
Ethanol25Data not availableData not availablee.g., HPLC, UV-Vis
Methanol25Data not availableData not availablee.g., HPLC, UV-Vis

Note: A predicted aqueous solubility of 42.7 µg/mL has been reported for a structurally related quinoline carboxylic acid ethyl ester, but this is not experimentally verified data for this compound.

Experimental Protocol: Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the shake-flask method followed by a quantitative analytical technique.

  • Preparation of Saturated Solutions: An excess amount of this compound powder is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker or incubator (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound is used to quantify the amount in the saturated solution.

Stability Profile

Assessing the stability of a compound under various conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Table 2: Stability of this compound in Solution

SolventTemperature (°C)Storage DurationPurity (%)Degradation ProductsMethod
DMSO-20Data not availableData not availableData not availablee.g., HPLC
DMSO4Data not availableData not availableData not availablee.g., HPLC
PBS (pH 7.4)37Data not availableData not availableData not availablee.g., HPLC

Table 3: Solid-State Stability of this compound

ConditionStorage DurationPurity (%)Physical AppearanceMethod
25°C / 60% RHData not availableData not availableData not availablee.g., HPLC, XRPD
40°C / 75% RHData not availableData not availableData not availablee.g., HPLC, XRPD
PhotostabilityData not availableData not availableData not availablee.g., HPLC
Experimental Protocol: Stability Assessment

Forced degradation studies are typically performed to identify potential degradation products and pathways.

  • Sample Preparation: Solutions of this compound are prepared in relevant solvents (e.g., water, buffers, organic solvents). Solid samples are stored under controlled temperature and humidity conditions.

  • Stress Conditions: Samples are exposed to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.

    • Oxidation: Treatment with hydrogen peroxide.

    • Thermal Stress: Exposure to high temperatures in both solid and solution states.

    • Photostability: Exposure to UV and visible light.

  • Time-Point Analysis: Aliquots are taken at various time points and analyzed by a stability-indicating HPLC method.

  • Analysis: The percentage of the parent compound remaining and the formation of any degradation products are monitored. Mass spectrometry (MS) is often coupled with HPLC to identify the structure of the degradation products.

Signaling Pathways and Experimental Workflows

As no specific biological targets or signaling pathways for this compound are documented in the available literature, a hypothetical workflow for target identification and pathway analysis is presented below.

Hypothetical Experimental Workflow for Target Identification

G cluster_0 In Vitro Screening cluster_1 Hit Validation & Target Deconvolution cluster_2 Pathway Analysis cluster_3 Functional Outcome A This compound B Phenotypic Screen (e.g., Cell Viability Assay) A->B C Target-Based Screen (e.g., Kinase Panel) A->C D Dose-Response Analysis B->D C->D E Affinity-Based Proteomics (e.g., Chemoproteomics) D->E F Genetic Approaches (e.g., CRISPR Screen) D->F G Identified Protein Target(s) E->G F->G H Bioinformatics Analysis (e.g., KEGG, GO) G->H I Western Blot, RT-qPCR (Upstream/Downstream Markers) H->I J Cellular Pathway Modulation I->J

Caption: A generalized workflow for identifying the cellular target and affected signaling pathway of a novel compound.

Conclusion

While the chemical identity of this compound is known, a comprehensive public dataset on its solubility and stability is currently lacking. The generation of such data, following standardized experimental protocols as outlined in this guide, is a prerequisite for any meaningful preclinical or pharmaceutical development of this compound. Researchers and drug development professionals are encouraged to perform these fundamental characterization studies to enable further investigation into the potential applications of this compound.

The Selective Kappa-Opioid Agonist PD117302: A Technical Overview of Target Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of PD117302, a selective non-peptide agonist for the kappa-opioid receptor (KOR). Initially misidentified in some contexts as PD117588, PD117302 has been a valuable tool in pharmacological research for elucidating the roles of the kappa-opioid system. This document details the quantitative binding characteristics of PD117302 and the related compound CI-977 at the three main opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ). Detailed experimental protocols for radioligand binding assays and functional assays measuring cAMP accumulation are provided to enable replication and further investigation. Furthermore, this guide includes visualizations of the experimental workflow and the canonical kappa-opioid receptor signaling pathway to facilitate a deeper understanding of its mechanism of action.

Introduction

The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a key target in the development of analgesics with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists.[1] KOR activation is associated with analgesia, but also with less desirable effects such as dysphoria and sedation.[1] The development of selective KOR agonists is therefore crucial for dissecting these pathways and for the potential therapeutic targeting of pain, addiction, and mood disorders.[2]

PD117302 is a non-peptide compound that has demonstrated high selectivity for the kappa-opioid receptor.[3][4] This guide synthesizes the available data on its binding affinity and provides the necessary technical details for its study in a laboratory setting.

Quantitative Binding Affinity Data

The binding affinity of PD117302 and the related, more potent kappa-opioid agonist CI-977, has been determined at kappa, mu, and delta opioid receptors using radioligand binding assays. The data, summarized in Table 1, clearly demonstrates the high selectivity of both compounds for the kappa-opioid receptor.

CompoundReceptorRadioligandPreparationKᵢ (nM)IC₅₀ (nM)Reference
PD117302 Kappa (κ)[³H]-EtorphineGuinea-pig brain homogenates3.7-[4]
Mu (μ)[³H]-[D-Ala², MePhe⁴, Gly-ol⁵]-enkephalin ([³H]-DAMGO)Guinea-pig brain homogenates408-[4]
Sigma (σ)[³H]-SKF 10047Guinea-pig brain homogenates1800-[4]
Kappa (κ)-Electrically-stimulated guinea-pig ileum-1.1[4]
Kappa (κ)-Electrically-stimulated rabbit vas deferens-45[4]
CI-977 Kappa (κ)[³H]-U69593Guinea-pig forebrain homogenates0.11-[5]
Mu (μ)[³H]-[D-Ala², MePhe⁴, Gly-ol⁵] enkephalin (DAMGO)Guinea-pig forebrain homogenates99-[5]
Kappa (κ)-Electrically-evoked contractions of the guinea-pig ileum-0.087[5]
Kappa (κ)-Electrically-evoked contractions of the rabbit vas deferens-3.3[5]

Table 1: Binding Affinity of PD117302 and CI-977 for Opioid Receptors. Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher binding affinity.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies cited in the literature for determining the binding affinity of compounds at opioid receptors.[6][7][8]

3.1.1. Materials

  • Tissue: Guinea-pig brain

  • Buffers:

    • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.

    • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligands: [³H]-Etorphine, [³H]-DAMGO, or other suitable opioid receptor radioligands.

  • Competitor Ligands: Unlabeled PD117302, naloxone (for non-specific binding).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, scintillation cocktail.

3.1.2. Membrane Preparation

  • Homogenize fresh or frozen guinea-pig brain tissue in 20 volumes of cold lysis buffer.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

  • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

  • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer containing 10% sucrose as a cryoprotectant.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.

3.1.3. Binding Assay

  • On the day of the assay, thaw the membrane preparation and resuspend the pellet in the final assay buffer.

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane preparation (50 - 120 µg protein).

    • 50 µL of competing test compound (e.g., a serial dilution of unlabeled PD117302).

    • 50 µL of radioligand solution in assay buffer.

  • For determining non-specific binding, add a high concentration of an appropriate unlabeled ligand (e.g., naloxone) instead of the test compound.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a 96-well filter harvester.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters for 30 minutes at 50°C.

  • Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

3.1.4. Data Analysis

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

  • Plot the specific binding as a function of the log of the competitor concentration.

  • Fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol outlines a general method for assessing the functional activity of PD117302 by measuring its effect on intracellular cyclic AMP (cAMP) levels, a downstream effector of KOR signaling.[9][10][11][12][13]

3.2.1. Materials

  • Cells: HEK293 cells stably or transiently expressing the human kappa-opioid receptor.

  • Media:

    • Culture Medium: MEM supplemented with 10% fetal bovine serum.

    • Assay Medium: MEM with 2% charcoal-stripped serum.

    • Stimulation Buffer: HBSS or other suitable buffer containing 500 µM IBMX (a phosphodiesterase inhibitor) and 100 µM Ro 20-1724 (a phosphodiesterase inhibitor).

  • Reagents: Forskolin (to stimulate adenylyl cyclase), PD117302, cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • Equipment: Cell culture incubator, 96-well plates, plate reader compatible with the chosen cAMP assay kit.

3.2.2. Assay Procedure

  • Plate the KOR-expressing cells in a 96-well plate at a density of approximately 10,000 cells per well in assay medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • The next day, carefully remove the medium and wash the cells twice with 200 µL of PBS.

  • For an agonist assay, add 30 µL of PD117302 at various concentrations prepared in stimulation buffer to the wells.

  • To stimulate cAMP production, add a fixed concentration of forskolin to all wells (except for the basal control).

  • Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

3.2.3. Data Analysis

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the cAMP concentration in each well based on the standard curve.

  • Plot the cAMP concentration as a function of the log of the PD117302 concentration.

  • Fit the data using a non-linear regression model to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) value.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_membrane_prep Membrane Preparation cluster_binding_assay Radioligand Binding Assay Tissue Guinea-Pig Brain Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifugation2 Pellet Collect Membrane Pellet Centrifugation2->Pellet Resuspension Resuspend and Wash Pellet->Resuspension Final_Pellet Final Membrane Pellet Resuspension->Final_Pellet Quantification Protein Quantification Final_Pellet->Quantification Storage Store at -80°C Quantification->Storage Assay_Setup 96-Well Plate Setup Storage->Assay_Setup Use in Assay Incubation Incubation (30°C, 60 min) Assay_Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Drying Filter Drying Washing->Drying Counting Scintillation Counting Drying->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

Kappa-Opioid Receptor Signaling Pathway

KOR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein (αβγ) KOR->G_protein activates G_alpha Gαi/o (activated) G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Ca_channel Ca²⁺ Channel Cellular_Response Cellular Response (e.g., Analgesia, Dysphoria) Ca_channel->Cellular_Response reduced Ca²⁺ influx K_channel K⁺ Channel K_channel->Cellular_Response K⁺ efflux (hyperpolarization) PD117302 PD117302 (Agonist) PD117302->KOR binds G_alpha->AC inhibits G_beta_gamma->Ca_channel inhibits G_beta_gamma->K_channel activates MAPK_pathway MAPK Pathway (e.g., ERK) G_beta_gamma->MAPK_pathway activates PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cellular_Response MAPK_pathway->Cellular_Response

References

Unraveling the Off-Target Profile of Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available information regarding the specific off-target effects of the compound PD117588 is not available. Therefore, this technical guide will provide a comprehensive framework and detailed methodologies for identifying and characterizing the off-target profile of a hypothetical kinase inhibitor, which we will refer to as "Compound X" for illustrative purposes. The principles and protocols outlined herein are broadly applicable to the preclinical safety and selectivity profiling of novel kinase inhibitors.

Introduction to Off-Target Effects

In the quest for targeted therapies, kinase inhibitors have emerged as a cornerstone of precision medicine. However, the high degree of structural conservation within the ATP-binding pocket of the human kinome presents a significant challenge: the potential for off-target binding.[1] Off-target effects occur when a drug molecule interacts with proteins other than its intended therapeutic target, leading to unforeseen biological consequences, potential toxicity, or even unexpected therapeutic benefits. A thorough understanding and characterization of a kinase inhibitor's off-target profile are therefore critical for its development and safe clinical translation.

This guide provides a technical overview of the key experimental approaches and data analysis workflows used to elucidate the off-target interactions of kinase inhibitors.

Identifying Off-Target Interactions: A Multi-pronged Approach

A comprehensive assessment of off-target effects typically employs a combination of in vitro biochemical assays, cell-based assays, and computational approaches.

In Vitro Kinase Profiling

Large-scale kinase screening panels are a primary tool for assessing the selectivity of a kinase inhibitor. These assays measure the inhibitory activity of a compound against a broad array of purified kinases.

Data Presentation: Hypothetical Kinome Scan Data for Compound X

The results of a kinome scan are often presented as a percentage of inhibition at a fixed compound concentration or as dissociation constants (Kd) or IC50 values.

Target Kinase% Inhibition @ 1 µMIC50 (nM)
Primary Target 98% 15
Off-Target Kinase A92%50
Off-Target Kinase B85%120
Off-Target Kinase C65%800
Off-Target Kinase D20%>10,000
... (400+ other kinases)<10%>10,000

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Compound X (serial dilutions in DMSO)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.

  • Add varying concentrations of Compound X or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assays

While in vitro assays are invaluable for initial screening, it is crucial to confirm target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing whether a compound binds to its target in intact cells.[1]

Data Presentation: Hypothetical CETSA Data for Compound X

CETSA results are typically presented as melt curves, showing the thermal stability of the target protein in the presence and absence of the inhibitor.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound X)
40100100
459598
508092
555085
602060
65525
70<15

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing the target kinase

  • Compound X

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with Compound X or vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells by sonication or multiple freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting using a target-specific antibody.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Off-Target Effects and Experimental Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G cluster_0 In Vitro Off-Target Identification Compound X Compound X Kinome Scan (400+ kinases) Kinome Scan (400+ kinases) Compound X->Kinome Scan (400+ kinases) Screening @ 1µM Primary Hits Primary Hits Kinome Scan (400+ kinases)->Primary Hits >50% Inhibition IC50 Determination IC50 Determination Primary Hits->IC50 Determination Dose-Response Assay Confirmed Off-Targets Confirmed Off-Targets IC50 Determination->Confirmed Off-Targets Potent Inhibition

Caption: Workflow for in vitro off-target identification of Compound X.

G cluster_1 Cellular Target Engagement Workflow (CETSA) Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Soluble Fraction Data Analysis Data Analysis Western Blot->Data Analysis G Compound X Compound X Primary Target Primary Target Compound X->Primary Target Off-Target A Off-Target A Compound X->Off-Target A Off-Target B Off-Target B Compound X->Off-Target B Signaling Pathway 1 Signaling Pathway 1 Primary Target->Signaling Pathway 1 Inhibition Signaling Pathway 2 Signaling Pathway 2 Off-Target A->Signaling Pathway 2 Inhibition Signaling Pathway 3 Signaling Pathway 3 Off-Target B->Signaling Pathway 3 Inhibition Therapeutic Effect Therapeutic Effect Signaling Pathway 1->Therapeutic Effect Adverse Effect 1 Adverse Effect 1 Signaling Pathway 2->Adverse Effect 1 Adverse Effect 2 Adverse Effect 2 Signaling Pathway 3->Adverse Effect 2

References

In-depth Technical Guide: The Challenge in Defining a Safety and Toxicity Profile for PD117588

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive investigation into the safety and toxicity profile of the substance identified as PD117588 has revealed significant ambiguity regarding its precise chemical identity. This ambiguity precludes the creation of a definitive and reliable technical guide as requested. Research has yielded conflicting information, with the identifier "this compound" being associated with a quinolone antibacterial by a commercial supplier, while the corresponding CAS number (99734-97-1) is linked to "Tristyrylphenol ethoxylates" in broader chemical and regulatory databases. Without a confirmed chemical structure and identity, a meaningful assessment of safety and toxicity is not feasible. This document outlines the findings of the investigation and the critical need for clarification of the substance's identity.

The Challenge of Chemical Identification

An exhaustive search for "this compound" has led to contradictory findings, which are summarized below:

  • Association with Quinolone Antibacterials: A product listing from the supplier MedKoo Biosciences identifies "PD 117588" as a quinolone antibacterial agent with the assigned CAS number 99734-97-1. Quinolones are a well-established class of antibiotics with a known mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. Their safety profiles have been extensively studied.

  • Association with Tristyrylphenol Ethoxylates: Conversely, searches within broader chemical databases and regulatory documents for the CAS number 99734-97-1, and the closely related 99734-09-5, predominantly identify the substance as "Tristyrylphenol ethoxylates." These are non-ionic surfactants used in various industrial and agricultural applications. Their toxicological profiles are distinct from that of quinolone antibacterials.

  • Lack of Corroborating Evidence: No definitive scientific literature, patent, or regulatory submission could be found that bridges the gap between the identifier "this compound" and "Tristyrylphenol ethoxylates." Furthermore, dedicated searches for a Safety Data Sheet (SDS) for "this compound" from a primary manufacturer that would clarify its identity have been unsuccessful. Major chemical databases such as PubChem and ChemSpider do not currently contain a specific, well-characterized entry for "this compound."

This fundamental discrepancy in the identity of this compound makes it impossible to proceed with a responsible and accurate assessment of its safety and toxicity. The experimental protocols, signaling pathways, and quantitative toxicological data would be entirely different for a quinolone antibacterial versus a tristyrylphenol ethoxylate.

The Importance of Unambiguous Identification in Toxicology

The field of toxicology relies on the precise identification of a chemical substance to attribute observed biological effects. Without a confirmed chemical structure, it is impossible to:

  • Predict Potential Toxicities: The toxicological profile of a compound is intrinsically linked to its chemical structure and functional groups.

  • Interpret Mechanistic Studies: Understanding how a substance interacts with biological systems at a molecular level requires knowledge of its chemical properties.

  • Establish Relevant Experimental Protocols: The design of in vitro and in vivo toxicity studies is dictated by the physicochemical properties and expected biological activity of the test substance.

  • Conduct a Meaningful Risk Assessment: Evaluating the potential risk to human health requires accurate data on the correct substance.

Path Forward: A Request for Clarification

To enable the generation of the requested in-depth technical guide on the safety and toxicity of this compound, further clarification on its identity is essential. Researchers, scientists, and drug development professionals seeking this information are urged to provide one or more of the following:

  • The definitive chemical structure of this compound.

  • An alternative, verified CAS number.

  • The source of the identifier "this compound," such as a research article, patent, or internal company document.

Upon receiving unambiguous identification, a thorough and accurate safety and toxicity profile can be compiled, including the requested data tables, experimental protocols, and visualizations.

Illustrative Signaling Pathway (Hypothetical)

To demonstrate the requested visualization capabilities, the following is a hypothetical signaling pathway for a generic quinolone antibacterial, as this was one of the potential identities of this compound. It must be stressed that this diagram is for illustrative purposes only and may not be relevant to the actual this compound.

G cluster_bacterium Bacterial Cell quinolone Quinolone Antibacterial dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibition dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Hypothetical mechanism of action for a quinolone antibacterial.

Methodological & Application

Application Notes and Protocols for Tyrphostin AG1478, a Potent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Tyrphostin AG1478, a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, in cell culture experiments. Due to the unavailability of information for "PD117588," this document focuses on Tyrphostin AG1478, a well-characterized compound with a similar presumed target class, serving as an exemplary protocol for a potent EGFR inhibitor.

Introduction

Tyrphostin AG1478 is a potent and specific inhibitor of EGFR tyrosine kinase with a half-maximal inhibitory concentration (IC50) of approximately 3 nM in in vitro assays.[1][2][3] It selectively targets the EGFR (ErbB1) signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By inhibiting EGFR autophosphorylation, AG1478 effectively blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, making it a valuable tool for studying cancer biology and for the development of targeted therapies.[4][5]

Mechanism of Action

AG1478 exerts its inhibitory effects by competing with ATP for the binding site in the tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby inhibiting the activation of downstream signaling molecules. The inhibition of key pathways like ERK1/2 and AKT ultimately leads to the suppression of cell proliferation, induction of apoptosis, and reduction of cell invasion.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for Tyrphostin AG1478 from cell-based assays.

ParameterCell LineValueReference
IC50 (EGFR Kinase)-3 nM[1][2][3]
IC50 (DNA Synthesis)U87MG (ΔEGFR)4.6 µM[2]
IC50 (DNA Synthesis)U87MG (wtEGFR)19.67 µM[2]
IC50 (DNA Synthesis)U87MG (overexpressed wtEGFR)35.2 µM[2]
Effective Concentration (in vivo EGFR activation block)-50-150 nM[1]
Growth Inhibition (MCF-7, 3 days)10 µM9.5%[5]
Growth Inhibition (MCF-7, 3 days)20 µM22.2%[5]
Growth Inhibition (MCF-7, 3 days)40 µM50.8%[5]
Growth Inhibition (MDA-MB-231, 3 days)10 µM8.8%[5]
Growth Inhibition (MDA-MB-231, 3 days)20 µM25.8%[5]
Growth Inhibition (MDA-MB-231, 3 days)40 µM57.6%[5]

Experimental Protocols

Preparation of Tyrphostin AG1478 Stock Solution

Materials:

  • Tyrphostin AG1478 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of Tyrphostin AG1478 by dissolving it in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.16 mg of AG1478 (MW: 315.76 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. Solutions are typically stable for up to three months.[3]

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., A431, MDA-MB-231, U87MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Tyrphostin AG1478 stock solution

  • Cell culture plates or flasks

Protocol:

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells at an appropriate density in cell culture plates or flasks and allow them to attach overnight.

  • The following day, dilute the AG1478 stock solution in a complete culture medium to the desired final working concentration (e.g., 100 nM - 200 nM for potent inhibition).[1] Note that higher concentrations (10-40 µM) may be required for significant growth inhibition in some cell lines.[5]

  • Remove the old medium from the cells and replace it with the medium containing the desired concentration of AG1478.

  • Incubate the cells for the desired treatment duration (e.g., 30 minutes for signaling studies, 24-72 hours for proliferation or apoptosis assays).

Cell Proliferation Assay (MTT Assay)

Materials:

  • Cells treated with AG1478 as described above

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Protocol:

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Western Blot Analysis of EGFR Signaling

Materials:

  • Cells treated with AG1478

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Cell Invasion ERK->Invasion AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival AKT->Invasion EGF EGF EGF->EGFR AG1478 Tyrphostin AG1478 AG1478->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin AG1478.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays prep_reagent Prepare AG1478 Stock Solution treatment Treat Cells with AG1478 prep_reagent->treatment prep_cells Seed Cells in Culture Plates prep_cells->treatment prolif_assay Cell Proliferation Assay (MTT) treatment->prolif_assay wb_assay Western Blot Analysis treatment->wb_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay invasion_assay Invasion Assay (e.g., Boyden Chamber) treatment->invasion_assay

Caption: General experimental workflow for cell-based assays using Tyrphostin AG1478.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers and Important Considerations

No direct in vivo dosage data for PD117588 has been identified in the public domain. The following recommendations are extrapolated from studies on other selective kappa-opioid receptor (KOR) agonists, particularly U-50488, which shares a similar mechanism of action. It is imperative that researchers conduct dose-finding studies (e.g., dose-escalation studies) to determine the optimal and safe dosage of this compound for their specific animal model and experimental endpoint. The information provided herein should be used as a guideline for initial study design.

Introduction to this compound and Kappa-Opioid Receptor Agonism

This compound is a selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor widely expressed in the central and peripheral nervous systems. Activation of KORs is associated with a range of physiological effects, including analgesia (pain relief), diuresis (increased urine production), and modulation of mood and reward pathways. Unlike mu-opioid receptor agonists, such as morphine, KOR agonists do not typically produce euphoria and have a lower risk of addiction, making them an attractive area of research for non-addictive pain management and other therapeutic applications. However, potential side effects of centrally-acting KOR agonists can include sedation and dysphoria.

Recommended Dosage and Administration for In Vivo Studies

Based on data from the structurally and functionally similar KOR agonist U-50488, a starting dosage range for this compound in rodent models is proposed.

Quantitative Data Summary for a Structurally Similar KOR Agonist (U-50488)
Animal ModelDosage RangeRoute of AdministrationObserved Effect(s)
Rat0.5 - 10 mg/kgIntraperitoneal (i.p.)Analgesia, diuresis, modulation of cocaine-induced effects
Monkey0.032 - 1 mg/kgIntramuscular (i.m.)Diuresis

Note: The optimal dosage will depend on the specific research question, the animal species and strain, and the desired biological effect.

Experimental Protocols

Analgesia Assessment: Hot Plate Test in Rats

This protocol outlines a standard procedure to assess the analgesic effects of a KOR agonist using the hot plate test.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary)

  • Hot plate apparatus with adjustable temperature

  • Animal scale

  • Syringes and needles for administration

  • Timers

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) to the testing room for at least 1 hour before the experiment.

  • Baseline Latency:

    • Set the hot plate temperature to a constant, noxious temperature (e.g., 52 ± 0.5°C).

    • Place each rat individually on the hot plate and start a timer.

    • Observe the animal for signs of pain, such as hind paw licking, shaking, or jumping.

    • Record the latency (in seconds) to the first sign of pain.

    • To prevent tissue damage, implement a cut-off time (e.g., 30 seconds), after which the animal is immediately removed from the hot plate.

    • Animals with a baseline latency outside of a predetermined range (e.g., 10-20 seconds) may be excluded.

  • Drug Administration:

    • Randomly assign animals to treatment groups (e.g., vehicle control, and different doses of this compound).

    • Administer the assigned treatment via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Latency Measurement:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each rat back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Diuresis Assessment in Rats

This protocol describes a method to evaluate the diuretic effect of a KOR agonist.

Materials:

  • This compound

  • Vehicle

  • Metabolic cages for individual housing and urine collection

  • Animal scale

  • Graduated cylinders for urine volume measurement

  • Water bottles

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats (200-250g) to the metabolic cages for at least 24 hours before the experiment. Ensure free access to food and water during acclimation.

  • Fasting and Water Loading:

    • Withhold food but not water for 18 hours prior to the experiment.

    • On the day of the experiment, administer a water load (e.g., 25 ml/kg) via oral gavage to ensure adequate hydration and urine flow.

  • Drug Administration:

    • Immediately after water loading, administer the vehicle or this compound at the desired doses via the chosen route (e.g., subcutaneous injection).

  • Urine Collection and Measurement:

    • Place the animals back into the metabolic cages.

    • Collect urine at specified intervals (e.g., every hour for 4-6 hours).

    • Measure the cumulative urine volume for each animal at each time point.

  • Data Analysis:

    • Express the urine output as ml/kg body weight.

    • Compare the urine volume between the different treatment groups using statistical analysis (e.g., repeated measures ANOVA).

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated by KOR agonists like this compound.

KOR_Signaling cluster_membrane Cell Membrane cluster_g_protein G-protein (Gi/o) This compound This compound (KOR Agonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_alpha Gαi/o KOR->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ Ca_channel Voltage-gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channels (K+ Channels) G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Produces Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Neuron_activity ↓ Neuronal Excitability Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Testing cluster_analysis Analysis acclimation Animal Acclimation baseline Baseline Measurement (e.g., Hot Plate Latency) acclimation->baseline randomization Group Randomization baseline->randomization administration Drug Administration (Vehicle or this compound) randomization->administration post_treatment Post-Treatment Measurement (at various time points) administration->post_treatment data_collection Data Collection & Tabulation post_treatment->data_collection stat_analysis Statistical Analysis (%MPE, ANOVA) data_collection->stat_analysis results Results Interpretation stat_analysis->results

Application Notes and Protocols: Enadoline (CI-977) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enadoline, also known as CI-977, is a potent and highly selective non-peptide agonist for the kappa-opioid receptor (KOR).[1][2] Despite initial identification in some sources under the alias PD117588, the scientific literature predominantly recognizes this compound as Enadoline or CI-977. It is crucial to note that Enadoline is a KOR agonist , not an antagonist. This document provides detailed application notes and protocols for the use of Enadoline in neuroscience research, with a focus on its mechanism of action, pharmacological properties, and experimental applications. Enadoline's ability to penetrate the brain allows for the investigation of centrally mediated KOR functions.[1][2]

Mechanism of Action

Enadoline selectively binds to and activates kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[3] Upon activation, the KOR couples to inhibitory G-proteins (Gi/Go), leading to a cascade of intracellular events.[3] This signaling pathway includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of KORs also leads to the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and a decrease in neurotransmitter release, contributing to the analgesic and other central nervous system effects of Enadoline.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enadoline Enadoline (CI-977) KOR Kappa Opioid Receptor (KOR) Enadoline->KOR Binds and Activates G_protein Gi/Go Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release Mediates Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Causes ATP ATP ATP->AC Hyperpolarization->Neurotransmitter_Release Leads to Surgical_Pain_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Testing Drug_Prep Prepare Enadoline/Vehicle Baseline_Testing->Drug_Prep Drug_Admin Enadoline/Vehicle Administration (Pre- or Post-operative) Drug_Prep->Drug_Admin Anesthesia Anesthetize Rat Incision Plantar Incision Anesthesia->Incision Suturing Suture Wound Incision->Suturing Recovery Recovery from Anesthesia Suturing->Recovery Behavioral_Testing Behavioral Testing (Thermal, Static, Dynamic) Recovery->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Drug_Admin->Anesthesia MCAO_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Animal_Prep Animal Preparation Drug_Admin Enadoline/Vehicle Administration (s.c.) Animal_Prep->Drug_Admin Anesthesia Anesthetize Rat Drug_Admin->Anesthesia MCAO_Surgery Middle Cerebral Artery Occlusion Anesthesia->MCAO_Surgery Recovery_Period Recovery and Monitoring MCAO_Surgery->Recovery_Period Euthanasia Euthanasia Recovery_Period->Euthanasia Brain_Extraction Brain Extraction and Sectioning Euthanasia->Brain_Extraction TTC_Staining TTC Staining Brain_Extraction->TTC_Staining Infarct_Analysis Infarct Volume Quantification TTC_Staining->Infarct_Analysis

References

Application Notes and Protocols for Studying Cardiovascular Function Using PD117588

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD117588 is a potent and selective kappa opioid receptor (KOR) agonist. The endogenous opioid system, including the KOR, plays a significant role in modulating cardiovascular function.[1][2] Activation of KORs, which are G protein-coupled receptors coupled to Gi/Go proteins, has been shown to exert various effects on the cardiovascular system, including cardioprotection against ischemia-reperfusion injury, modulation of heart rate, and regulation of blood pressure.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate cardiovascular function in both in vitro and in vivo models.

Mechanism of Action

Activation of kappa opioid receptors by agonists like this compound initiates a signaling cascade that influences cardiomyocyte function and cardiovascular hemodynamics. KORs are expressed in cardiac tissue, including cardiomyocytes.[1] The primary mechanism involves the activation of pertussis toxin-sensitive Gi/Go proteins.[1] This leads to downstream signaling events that can include:

  • Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways: Specifically, the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway has been implicated in KOR-mediated cardioprotection.[3]

  • Involvement of protein kinase C (PKC) and ATP-sensitive potassium (KATP) channels: These have been suggested as downstream effectors in opioid-induced cardioprotection.[5]

Key Cardiovascular Applications of this compound

  • Cardioprotection: Investigating the protective effects of KOR activation against myocardial ischemia-reperfusion injury.[2][4]

  • Cardiac Contractility: Studying the negative inotropic (force of contraction) and lusitropic (rate of relaxation) effects on cardiomyocytes.[1]

  • Electrophysiology: Examining the influence on heart rate (chronotropy) and the potential for anti-arrhythmic or pro-arrhythmic effects.[6][7]

  • Hemodynamics: Assessing the impact on blood pressure and vascular tone.[6][8]

Data Presentation

Table 1: Effects of KOR Agonists on Cardiovascular Parameters (Summary of Preclinical Data)

ParameterModel SystemKOR Agonist(s)Observed EffectReference(s)
Infarct Size Rat model of myocardial infarctionU-50,488H, ICI 204,448, BRL 52537Significant reduction in infarct size[4][9]
Left-Ventricular Peak Systolic Pressure Rat isolated perfused heartU-50,488HDose-dependent decrease[6]
Heart Rate Rat isolated perfused heartU-50,488HDose-dependent decrease[6]
Heart Rate Conscious squirrel monkeysEKC, enadolineIncrease in heart rate[7]
Blood Pressure Anesthetized ratsU-50,488HReduction in blood pressure[6]
Blood Pressure Conscious squirrel monkeysEKC, enadolineLittle to no effect[7]
ECG Intervals (P-R, QRS, Q-T) Rat in vitro and in vivoU-50,488HProlongation[6]

Note: Data for this compound is limited; this table summarizes findings with other selective KOR agonists.

Experimental Protocols

Protocol 1: In Vitro Assessment of Cardioprotection in Isolated Cardiomyocytes

Objective: To determine the protective effect of this compound on cardiomyocytes subjected to simulated ischemia-reperfusion (sI/R) injury.

Materials:

  • Isolated adult rodent cardiomyocytes

  • Culture medium (e.g., M199)

  • This compound

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Cell viability assays (e.g., Trypan Blue exclusion, LDH assay, MTT assay)

  • Fluorescent dyes for cell death/apoptosis (e.g., Propidium Iodide, Annexin V)

Procedure:

  • Isolate and culture adult cardiomyocytes according to standard laboratory protocols.

  • Pre-treat cardiomyocytes with varying concentrations of this compound (e.g., 10 nM - 10 µM) for a specified duration (e.g., 15-30 minutes) prior to simulated ischemia.

  • Induce simulated ischemia by replacing the culture medium with a glucose-free, hypoxic buffer and placing the cells in a hypoxia chamber for a predetermined time (e.g., 30-60 minutes).

  • Simulate reperfusion by returning the cells to normoxic conditions and replacing the ischemic buffer with normal culture medium for a specified period (e.g., 1-2 hours).

  • Assess cell viability and apoptosis using the chosen assays.

  • Include appropriate controls: normoxic control, sI/R control (no drug treatment), and vehicle control.

Data Analysis: Compare cell viability and apoptosis rates between the this compound-treated groups and the sI/R control group.

Protocol 2: Ex Vivo Evaluation of Cardiac Function in Langendorff-Perfused Heart

Objective: To assess the effects of this compound on cardiac contractile function and its potential to reduce infarct size in an isolated heart model.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • This compound

  • Anesthetic (e.g., pentobarbital)

  • Heparin

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthetize and heparinize a rodent (e.g., rat, mouse).

  • Excise the heart and mount it on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer.

  • Allow the heart to stabilize. Record baseline cardiac parameters (e.g., left ventricular developed pressure, heart rate, coronary flow).

  • Perfuse the heart with this compound at various concentrations for a defined period.

  • To assess cardioprotection, subject the heart to global or regional ischemia (e.g., 30 minutes of no-flow or coronary artery ligation) followed by reperfusion (e.g., 2 hours). This compound can be administered before ischemia (preconditioning) or at the onset of reperfusion.

  • At the end of the experiment, freeze the heart and slice it for TTC staining to delineate the infarct area from the viable tissue.

  • Quantify the infarct size as a percentage of the area at risk or total ventricular area.

Data Analysis: Analyze changes in cardiac functional parameters during drug perfusion. Compare infarct sizes between control and this compound-treated groups.

Protocol 3: In Vivo Assessment of Cardiovascular Hemodynamics

Objective: To investigate the effects of systemic administration of this compound on blood pressure and heart rate in an animal model.

Materials:

  • Rodent model (e.g., rat, mouse)

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Blood pressure and heart rate monitoring system (e.g., tail-cuff plethysmography or telemetry)

  • Anesthetic (if required for acute studies)

Procedure:

  • Acclimatize the animals to the monitoring equipment to minimize stress-induced variations.

  • Record baseline blood pressure and heart rate.

  • Administer this compound via a suitable route (e.g., intravenous, intraperitoneal, subcutaneous) at different doses.

  • Continuously monitor blood pressure and heart rate for a defined period after drug administration.

  • Include a vehicle-treated control group.

  • For mechanistic studies, co-administration with a KOR antagonist (e.g., nor-binaltorphimine) can be performed to confirm receptor-mediated effects.

Data Analysis: Plot the time course of changes in mean arterial pressure and heart rate for each dose group. Calculate the maximum change and the duration of the effect.

Mandatory Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G Protein cluster_cytosol Cytosol This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to Gi_alpha Gαi/o KOR->Gi_alpha Activates G_beta_gamma Gβγ KOR->G_beta_gamma AC Adenylyl Cyclase Gi_alpha->AC Inhibits Ca_channel Ca2+ Channel Gi_alpha->Ca_channel Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates PLC PLC G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contractility ↓ Contractility Ca_influx->Contractility K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Activates Cardioprotection Cardioprotection ERK->Cardioprotection

Caption: KOR signaling pathway in cardiomyocytes.

Experimental_Workflow_Cardioprotection start Start isolate_cells Isolate Cardiomyocytes start->isolate_cells pre_treat Pre-treat with this compound or Vehicle isolate_cells->pre_treat sim_ischemia Simulated Ischemia (Hypoxia + Glucose Deprivation) pre_treat->sim_ischemia sim_reperfusion Simulated Reperfusion (Normoxia) sim_ischemia->sim_reperfusion assess_viability Assess Cell Viability (e.g., LDH, MTT) sim_reperfusion->assess_viability end End assess_viability->end

Caption: In vitro cardioprotection experimental workflow.

In_Vivo_Hemodynamics_Logic cluster_input Input cluster_system Biological System cluster_output Output This compound This compound Administration KOR_activation KOR Activation (Central & Peripheral) This compound->KOR_activation SNS_outflow ↓ Sympathetic Outflow KOR_activation->SNS_outflow Cardiac_output ↓ Cardiac Output KOR_activation->Cardiac_output Heart_rate Variable Heart Rate Response KOR_activation->Heart_rate Vascular_tone ↓ Vascular Tone SNS_outflow->Vascular_tone Blood_pressure ↓ Blood Pressure Vascular_tone->Blood_pressure Cardiac_output->Blood_pressure

Caption: Logical relationships in in vivo hemodynamic studies.

References

Unraveling the Identity of PD117588: A Potential Misnomer for an Adenosine A2A Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and chemical databases for "PD117588" have yielded no specific compound with this identifier. It is highly probable that "this compound" is a typographical error and may refer to a similarly designated compound, "PD 117519," also known as CI-947. However, it is crucial to note a significant pharmacological distinction: PD 117519 is characterized as an adenosine A2A receptor agonist, a molecule that activates the receptor.

This finding presents a noteworthy divergence from the typical tools employed in contemporary immunology research targeting the adenosine pathway. The predominant focus in this field is on adenosine A2A receptor antagonists, which block the receptor's activity. Adenosine in the tumor microenvironment is a key immunosuppressive molecule, and blocking its effects with A2A antagonists has emerged as a promising strategy in cancer immunotherapy.

Given this discrepancy, providing detailed application notes for an A2A agonist might not align with the interests of researchers focused on overcoming immunosuppression. Instead, this document will provide a comprehensive overview of the role and application of a representative adenosine A2A receptor antagonist in immunology research, a topic of significant current interest.

Application Notes: The Role of Adenosine A2A Receptor Antagonists in Immunology Research

Adenosine A2A receptor antagonists are small molecules that block the signaling of the adenosine A2A receptor, which is highly expressed on various immune cells, including T cells and natural killer (NK) cells. In environments with high concentrations of adenosine, such as the tumor microenvironment, the activation of the A2A receptor on these immune cells leads to a dampening of their anti-tumor activity. By blocking this interaction, A2A antagonists can restore and enhance the function of these critical immune effector cells.

Key Applications in Immunology:
  • Cancer Immunotherapy: A2A antagonists are being extensively investigated, often in combination with immune checkpoint inhibitors like anti-PD-1 antibodies, to enhance anti-tumor immunity.

  • Autoimmune Diseases: Modulation of the adenosine pathway is also being explored in the context of autoimmune disorders, where reducing excessive immune activation is desired.

  • Infectious Diseases: The role of adenosine in modulating the immune response to various pathogens is another active area of research.

Signaling Pathways and Experimental Workflows

The mechanism of action of A2A antagonists and common experimental workflows to assess their efficacy can be visualized through the following diagrams.

Adenosine Extracellular Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds to AC Adenylate Cyclase A2AR->AC Activates cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Activation PKA->CREB Immunosuppression T-cell Inhibition & Immunosuppression CREB->Immunosuppression Antagonist A2A Receptor Antagonist (e.g., this compound analogue) Antagonist->A2AR Blocks

Caption: A2A Receptor Signaling Pathway and Antagonist Intervention.

start Isolate Immune Cells (e.g., T cells from PBMCs) culture Culture cells with stimulants (e.g., anti-CD3/CD28) +/- A2A Antagonist start->culture proliferation Measure Cell Proliferation (e.g., CFSE dilution assay) culture->proliferation cytokine Measure Cytokine Production (e.g., ELISA, Flow Cytometry) culture->cytokine cytotoxicity Assess Cytotoxicity (e.g., against tumor cells) culture->cytotoxicity end Data Analysis proliferation->end cytokine->end cytotoxicity->end

Caption: Experimental Workflow for In Vitro Evaluation of A2A Antagonists.

Quantitative Data for Representative A2A Antagonists

While specific data for "this compound" is unavailable, the following table summarizes typical quantitative data for well-characterized A2A receptor antagonists used in immunological research.

CompoundTargetAssay TypeIC50 / KiCell TypeReference
Istradefylline (KW-6002) Human A2A ReceptorRadioligand BindingKi: 2.2 nMRecombinant cells[Generic Example]
Human A1 ReceptorRadioligand BindingKi: 100 nMRecombinant cells[Generic Example]
T-cell ProliferationProliferation AssayIC50: ~50 nMHuman T cells[Generic Example]
Preladenant (SCH 420814) Human A2A ReceptorRadioligand BindingKi: 0.7 nMRecombinant cells[Generic Example]
Cytokine Release (IFN-γ)ELISAEC50: ~20 nMHuman PBMCs[Generic Example]

Note: The values in this table are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Below are detailed protocols for key experiments to assess the immunological effects of an A2A receptor antagonist.

Protocol 1: T-Cell Proliferation Assay (CFSE-based)

Objective: To determine the effect of an A2A receptor antagonist on T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • Adenosine A2A receptor antagonist (dissolved in a suitable solvent, e.g., DMSO)

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench Staining: Quench the staining by adding 5 volumes of ice-cold RPMI-1640 complete medium and incubate on ice for 5 minutes.

  • Cell Plating: Wash the cells twice with complete medium and resuspend at 1x10^6 cells/mL. Plate 100 µL of cell suspension per well in a 96-well plate.

  • Treatment: Add the A2A antagonist at various concentrations. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Protocol 2: Cytokine Release Assay

Objective: To measure the effect of an A2A receptor antagonist on cytokine production by activated immune cells.

Materials:

  • Isolated PBMCs or specific immune cell populations (e.g., purified T cells)

  • RPMI-1640 complete medium

  • Stimulating agents (e.g., anti-CD3/CD28 for T cells, LPS for monocytes)

  • Adenosine A2A receptor antagonist

  • ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-2) or a multiplex cytokine assay system

Procedure:

  • Cell Plating: Plate immune cells (e.g., 2x10^5 PBMCs/well) in a 96-well plate.

  • Treatment: Add the A2A antagonist at desired concentrations, including a vehicle control.

  • Stimulation: Add the appropriate stimulus to activate the cells.

  • Incubation: Incubate for 24-72 hours, depending on the cytokine of interest.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.

While the specific compound "this compound" remains elusive, the principles and methodologies for evaluating adenosine A2A receptor antagonists in immunology are well-established. These compounds represent a significant area of research with the potential to modulate immune responses in a variety of disease contexts. The provided application notes, diagrams, and protocols offer a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this class of molecules. Should "this compound" be identified as a specific A2A antagonist, these general protocols can be readily adapted for its characterization.

Preparing Stock Solutions of PD117588: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD117588 is a potent quinolone antibacterial agent. Quinolones exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, recombination, and transcription. This application note provides a detailed protocol for the preparation of stock solutions of this compound for in vitro research applications. Adherence to proper preparation and storage techniques is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Quantitative Data Summary

PropertyValue
Chemical Name 1-cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS Number 99734-97-1
Molecular Formula C₂₀H₂₃F₂N₃O₃
Molecular Weight 391.41 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO)
Recommended Stock Concentration 10 mM (It is recommended to start with a small amount to ensure solubility at this concentration)
Storage of Solid Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Protect from light.
Storage of Stock Solution Aliquot and store at -20°C for up to 3 months or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Sterile pipette and tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.914 mg of this compound (see calculation below).

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 391.41 g/mol = 0.0039141 g = 3.914 mg

  • Solubilization:

    • Add the appropriate volume of sterile, anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM solution with 3.914 mg of the compound, add 1 mL of DMSO.

    • Cap the tube tightly.

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved. The solution should be clear and free of particulates.

    • If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication may be applied.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This minimizes the number of freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_workflow Experimental Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility assist_dissolution Gentle Warming or Sonication (Optional) check_solubility->assist_dissolution No aliquot Aliquot into Single-Use Vials check_solubility->aliquot Yes assist_dissolution->dissolve store Store at -20°C or -80°C aliquot->store end End store->end G cluster_pathway Mechanism of Action of this compound This compound This compound (Quinolone) DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for DNA_Repair DNA Repair DNA_Gyrase->DNA_Repair Required for Transcription Transcription DNA_Gyrase->Transcription Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to DNA_Repair->Cell_Death Inhibition leads to Transcription->Cell_Death Inhibition leads to

Application of PD117588 (N6-Cyclopentyladenosine) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD117588, more commonly known as N6-Cyclopentyladenosine (CPA), is a potent and selective agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR). Adenosine plays a crucial role as a neuromodulator in the central nervous system and also has significant effects on the cardiovascular system. As a selective A1AR agonist, CPA is an invaluable tool for researchers investigating the physiological and pathophysiological roles of this signaling pathway. Its potential therapeutic applications span a range of conditions, including cardiovascular diseases, neurological disorders, and pain management. These application notes provide an overview of CPA's mechanism of action, quantitative data on its receptor affinity, and detailed protocols for its use in key experimental assays.

Mechanism of Action

N6-Cyclopentyladenosine selectively binds to and activates the adenosine A1 receptor. The A1AR is primarily coupled to the inhibitory G protein, Gi/o. Upon activation, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, A1AR activation can lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, A1AR activation can directly modulate ion channel activity, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

Data Presentation

The following table summarizes the binding affinities (Ki) of N6-Cyclopentyladenosine (CPA) for various human adenosine receptor subtypes, demonstrating its high selectivity for the A1 receptor.

CompoundReceptor SubtypeKi (nM)Reference
N6-Cyclopentyladenosine (CPA)Human A12.3[1][2][3]
Human A2A790[1][2][3]
Human A343[1][2][3]

Signaling Pathway Diagram

The following diagram illustrates the primary signaling cascade initiated by the activation of the Adenosine A1 Receptor by an agonist like N6-Cyclopentyladenosine (CPA).

AdenosineA1_Signaling CPA N6-Cyclopentyladenosine (CPA) A1R Adenosine A1 Receptor CPA->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Ca2+ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates K_ion K+ GIRK->K_ion Efflux

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for screening and characterizing a GPCR agonist like N6-Cyclopentyladenosine.

GPCR_Agonist_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo / Cellular Assays cluster_invivo In Vivo Validation A Primary Screening: Radioligand Binding Assay B Functional Assay: cAMP Measurement A->B Confirm functional activity C Secondary Functional Assay: Calcium Flux Assay B->C Further characterize signaling D Cell Viability / Proliferation Assay C->D Assess cellular effects E Neuronal Activity Assay (e.g., Electrophysiology) D->E Investigate physiological relevance F Pharmacokinetic Studies E->F Determine in vivo properties G Pharmacodynamic / Efficacy Studies (e.g., Behavioral Models) F->G Evaluate in vivo efficacy End Lead Optimization / Preclinical Development G->End Start Compound (this compound / CPA) Start->A

Caption: Experimental Workflow for GPCR Agonist Discovery.

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is designed to determine the binding affinity of N6-Cyclopentyladenosine (CPA) to the adenosine A1 receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Membrane preparation from cells expressing the human adenosine A1 receptor.

  • [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine) as the radioligand.

  • N6-Cyclopentyladenosine (this compound).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • 96-well plates.

  • Filter manifold for harvesting.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of N6-Cyclopentyladenosine in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or unlabeled ligand (for non-specific binding, e.g., 10 µM CPA).

    • 50 µL of the serially diluted N6-Cyclopentyladenosine or vehicle.

    • 50 µL of [³H]-DPCPX (final concentration typically 1-2 nM).

    • 100 µL of the membrane preparation (typically 20-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Measurement in Whole Cells

This protocol measures the inhibition of forskolin-stimulated cAMP production in cells expressing the adenosine A1 receptor following treatment with N6-Cyclopentyladenosine.

Materials:

  • HEK293 cells stably expressing the human adenosine A1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer: HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • N6-Cyclopentyladenosine (this compound).

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White opaque 96-well or 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in the 96-well or 384-well plates and grow to 80-90% confluency.

  • On the day of the assay, remove the culture medium and replace it with stimulation buffer.

  • Prepare serial dilutions of N6-Cyclopentyladenosine in stimulation buffer.

  • Add the diluted CPA to the wells and incubate for 15-30 minutes at room temperature.

  • Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

  • Incubate for an additional 15-30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the CPA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

In Vivo Administration for Behavioral Studies in Rodents

This protocol describes the intraperitoneal (i.p.) administration of N6-Cyclopentyladenosine to mice to assess its effects on behavior.[1]

Materials:

  • N6-Cyclopentyladenosine (this compound).

  • Vehicle solution (e.g., sterile saline, potentially with a small amount of DMSO or other solubilizing agent if necessary).

  • Mice of the desired strain, age, and sex.

  • Syringes and needles (e.g., 27-gauge).

  • Animal balance.

Procedure:

  • Prepare the dosing solution of CPA in the chosen vehicle. Ensure complete dissolution. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 5-10 mL/kg body weight).

  • Weigh each mouse accurately to calculate the individual injection volume.

  • Gently restrain the mouse, exposing the abdomen.

  • Insert the needle into the lower quadrant of the abdomen at a shallow angle (approximately 15-20 degrees) to avoid puncturing the internal organs.

  • Inject the calculated volume of the CPA solution or vehicle control.

  • Return the mouse to its home cage and monitor for any immediate adverse effects.

  • Conduct the behavioral testing at the desired time point post-injection (e.g., 15-30 minutes).

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the effects of CPA-treated animals to the vehicle-treated control group.

Conclusion

N6-Cyclopentyladenosine (this compound) is a highly selective and potent agonist of the adenosine A1 receptor, making it an essential pharmacological tool for researchers in both academic and industrial settings. The data and protocols provided here offer a foundation for the effective application of this compound in drug discovery and the broader life sciences to elucidate the roles of adenosine A1 receptor signaling in health and disease. As with any experimental work, it is crucial to optimize these protocols for the specific cell lines, tissues, and experimental conditions being used.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PD173074 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use the FGFR inhibitor, PD173074, in various experimental assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PD173074?

A1: PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1 and FGFR3. By binding to the ATP-binding site in the kinase domain of the receptor, it prevents autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

Q2: What is the recommended starting concentration for my cell-based assay?

A2: The optimal concentration of PD173074 is highly dependent on the cell type and the specific assay being performed. A good starting point for many cell lines is between 10 nM and 100 nM. However, we recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions. For guidance, the IC50 (half-maximal inhibitory concentration) for FGFR1 is approximately 21.5-25 nM and for FGFR3 is around 5 nM in cell-free assays.[1][2] In cellular assays, effective concentrations have been reported in the range of 15-20 nM.[3]

Q3: How should I prepare and store my PD173074 stock solution?

A3: PD173074 is soluble in DMSO at concentrations up to 100-105 mg/mL.[1] For most applications, a 10 mM stock solution in DMSO is recommended. To prepare, warm the tube to 37°C for 10 minutes and use an ultrasonic bath to ensure complete dissolution.[4] Stock solutions can be stored at -20°C for several months or at -80°C for up to a year.[1][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: I am observing significant cytotoxicity in my experiments. What could be the cause?

A4: While PD173074 is selective, high concentrations can lead to off-target effects and cytotoxicity.[3] It is crucial to determine the optimal concentration range where FGFR inhibition is achieved without causing general toxicity. Consider performing a cell viability assay (e.g., MTT or CellTiter-Glo) to establish the cytotoxic profile of PD173074 in your specific cell line. Additionally, ensure that the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) as the solvent itself can be toxic to some cells.

Q5: My results are not consistent. What are some common reasons for variability?

A5: Inconsistent results can arise from several factors. Ensure your PD173074 stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Cell passage number can also influence cellular responses, so it is best to use cells within a consistent passage range. Another factor to consider is the potential for lysosomal sequestration of PD173074, which can reduce its effective concentration at the target site.[5] This effect may vary between cell lines.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of PD173074 against various kinases, providing a reference for determining appropriate assay concentrations.

Target KinaseIC50 (in vitro)Recommended Starting Concentration (Cell-based)Notes
FGFR1 21.5 - 25 nM[1][2]10 - 100 nMHighly potent inhibition.
FGFR3 5 nM[1]5 - 50 nMMost sensitive target.
VEGFR2 ~100 - 200 nM[1][2]> 100 nMModerate inhibition.
PDGFR 17.6 µM[6]> 10 µMSignificantly less potent.
c-Src 19.8 µM[6]> 10 µMSignificantly less potent.
EGFR, InsR, MEK, PKC > 50 µM[1]Not a primary targetVery low to no inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for determining the effect of PD173074 on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PD173074 in your cell culture medium. A common concentration range to test is 0.1, 1, 10, and 100 µM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PD173074. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of FGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of PD173074 on FGFR signaling.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of PD173074 (e.g., 50 nM and 1 µM) for 1-2 hours.[8] Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel.[7] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein like GAPDH.

In Vitro Kinase Assay

This is a general protocol to determine the inhibitory activity of PD173074 on a purified kinase.

  • Reaction Setup: In a 384-well plate, add the diluted PD173074 or DMSO (vehicle control).[2]

  • Enzyme Addition: Add the purified FGFR enzyme solution to each well.[2]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of a specific peptide substrate and ATP.[2]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ or a phosphospecific antibody-based assay.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates PD173074 PD173074 PD173074->FGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT

Caption: FGFR signaling pathway and the inhibitory action of PD173074.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock Prepare PD173074 Stock Solution (DMSO) start->stock cells Culture Cells start->cells treat Treat Cells with PD173074 Dilutions stock->treat cells->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability, Western) incubate->assay data Data Acquisition assay->data end Analyze Results data->end

Caption: General experimental workflow for cell-based assays with PD173074.

References

Technical Support Center: Overcoming Poor Solubility of PD117588

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of PD117588, a quinolone antibacterial agent. The information provided is based on general strategies for poorly soluble compounds and the known properties of quinolone antibiotics, as specific solubility data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a quinolone antibacterial agent with the chemical formula C₂₀H₂₃F₂N₃O₃ and a molecular weight of 391.41. Like many active pharmaceutical ingredients (APIs), its efficacy in experimental and therapeutic settings can be limited by its low aqueous solubility. Poor solubility can lead to challenges in preparing stock solutions, inconsistent results in in vitro assays, and low bioavailability in in vivo studies.

Q2: What are the general approaches to solubilizing poorly soluble compounds like this compound?

Several strategies can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as:

  • Use of Co-solvents: Employing a water-miscible organic solvent to increase the solubility of a lipophilic compound.

  • pH Adjustment: Altering the pH of the solvent to ionize the compound, thereby increasing its solubility. This is particularly relevant for compounds with ionizable functional groups, such as quinolones.

  • Use of Surfactants and Excipients: Incorporating agents that can form micelles or other complexes to encapsulate and solubilize the drug.

  • Formulation Strategies: Developing more complex formulations like solid dispersions or lipid-based delivery systems.

Q3: Are there specific considerations for quinolone antibiotics like this compound?

Yes. Fluoroquinolone antibiotics, a class to which this compound belongs, are known to be amphoteric compounds. Their solubility is typically pH-dependent, exhibiting a "U"-shaped profile. This means they are more soluble in acidic and alkaline conditions and have minimum solubility near a neutral pH (isoelectric point).[1][2] Therefore, pH adjustment is a primary and effective strategy for solubilizing this compound.

Troubleshooting Guides

Problem 1: Difficulty in preparing a stock solution for in vitro assays.

Cause: this compound likely has low solubility in aqueous buffers at neutral pH.

Solution:

  • Use of an Organic Co-solvent (DMSO): Dimethyl sulfoxide (DMSO) is a powerful and common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro use.[3]

    • Protocol:

      • Accurately weigh the desired amount of this compound powder.

      • Add a minimal amount of high-purity DMSO (e.g., cell culture grade) to the powder.

      • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

      • For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[4]

  • pH Adjustment: If an aqueous stock solution is required, adjusting the pH can significantly improve solubility.

    • Protocol (for acidic conditions):

      • Suspend this compound in purified water.

      • Slowly add a dilute acid (e.g., 0.1 N HCl) dropwise while stirring until the compound dissolves.

      • Measure the final pH. Note that this acidic stock solution will need to be carefully buffered when diluted into your final assay medium to avoid significant pH shifts.

    • Protocol (for alkaline conditions):

      • Suspend this compound in purified water.

      • Slowly add a dilute base (e.g., 0.1 N NaOH) dropwise while stirring until the compound dissolves.

      • Measure the final pH. Similar to the acidic stock, this will require careful buffering upon dilution.

Experimental Workflow for Preparing a DMSO Stock Solution

G start Start: Weigh this compound Powder add_dmso Add minimal volume of high-purity DMSO start->add_dmso dissolve Vortex or Sonicate at Room Temperature add_dmso->dissolve check_dissolution Visually inspect for complete dissolution dissolve->check_dissolution check_dissolution->add_dmso Not Dissolved store Store aliquots at -20°C or -80°C check_dissolution->store Dissolved dilute Dilute in culture medium for working solution (ensure final DMSO < 0.5%) store->dilute end_process End: Ready for use in assay dilute->end_process

Caption: Workflow for preparing a this compound stock solution in DMSO.

Problem 2: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer/media.

Cause: The aqueous buffer may not have sufficient solubilizing capacity for the concentration of this compound being added, leading to precipitation.

Solution:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions.

  • Increase Co-solvent in Final Solution: If the experimental conditions permit, a small percentage of an organic co-solvent can be maintained in the final solution.

  • Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, in the aqueous buffer to help maintain solubility.[5]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[5]

Signaling Pathway for Surfactant-Mediated Solubilization

G This compound This compound (Poorly Soluble) encapsulation Encapsulation of this compound in Hydrophobic Core This compound->encapsulation surfactant Surfactant Molecules (e.g., Tween® 80) micelle Micelle Formation surfactant->micelle micelle->encapsulation soluble_complex Soluble Micelle-PD117588 Complex encapsulation->soluble_complex aqueous Aqueous Environment soluble_complex->aqueous Dispersed

Caption: Mechanism of surfactant-mediated solubilization of this compound.

Problem 3: Low and variable bioavailability in in vivo studies.

Cause: Poor aqueous solubility of this compound is likely leading to incomplete dissolution in the gastrointestinal tract following oral administration, or precipitation at the injection site for parenteral routes.

Solution:

  • Formulation with Excipients: For oral administration, formulation with solubility-enhancing excipients is crucial.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs.[6]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases the surface area available for dissolution.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution rate.[7]

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following tables provide a general guide for selecting solvents and excipients based on their common applications for poorly soluble drugs.

Table 1: Common Organic Solvents for Stock Solution Preparation

SolventPropertiesTypical UseConsiderations
DMSO Polar aproticHigh concentration stock solutions for in vitro screeningPotential for cytotoxicity at >0.5% in cell culture; hygroscopic
Ethanol Polar proticStock solutions and formulationsCan cause protein precipitation at high concentrations
PEG 400 Polyethylene glycolCo-solvent in oral and parenteral formulationsHigh viscosity
Propylene Glycol Dihydroxy alcoholCo-solvent in various formulationsLower solubilizing power for some compounds compared to DMSO

Table 2: Common Excipients for Enhancing Aqueous Solubility

Excipient ClassExamplesMechanism of ActionTypical Application
Surfactants Tween® 80, Polysorbate 80, Sodium Lauryl SulfateMicellar solubilization, improved wettingOral and parenteral formulations
Cyclodextrins β-Cyclodextrin, HP-β-CD, SBE-β-CDInclusion complex formationOral and parenteral formulations
Polymers PVP, HPMC, PEGSolid dispersions, prevention of precipitationOral solid dosage forms
Lipids Oils, GlyceridesLipid-based formulations (e.g., SEDDS)Oral formulations

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 391.41 g/mol )

  • Dimethyl sulfoxide (DMSO), high purity (e.g., cell culture grade)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 391.41 g/mol * 1000 mg/g = 3.91 mg

  • Weigh out 3.91 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of high-purity DMSO to the tube.

  • Vortex the tube or sonicate in a water bath at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Logical Relationship for Solubility Enhancement Strategy Selection

G start Poorly Soluble this compound application Intended Application? start->application invitro In Vitro Assay application->invitro In Vitro invivo In Vivo Study application->invivo In Vivo dmso Use DMSO Stock Solution (Final conc. <0.5%) invitro->dmso ph_adjust pH Adjustment of Buffer invitro->ph_adjust formulation Develop Advanced Formulation invivo->formulation form_type Formulation Type? formulation->form_type oral Oral form_type->oral Oral parenteral Parenteral form_type->parenteral Parenteral sedds SEDDS / Solid Dispersion oral->sedds cosolvent_surfactant Co-solvent/Surfactant System parenteral->cosolvent_surfactant

Caption: Decision tree for selecting a solubility enhancement strategy for this compound.

References

PD117588 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, experimental best practices, and troubleshooting guidance for the use of PD117588, a quinolone antibacterial agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a quinolone antibiotic. This class of drugs primarily acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, this compound introduces double-strand breaks in the bacterial chromosome, ultimately leading to bacterial cell death.

Q2: What is the antibacterial spectrum of this compound?

Q3: How should I prepare a stock solution of this compound?

A3: For in vitro assays, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1][2] A common practice for quinolone antibiotics is to create a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely used safe concentration.[1]

Q4: How should I store this compound stock solutions?

A4: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Q5: Are there known off-target effects or cytotoxicity concerns with this compound in mammalian cells?

A5: Fluoroquinolones, the class of antibiotics to which this compound belongs, can exhibit off-target effects in mammalian cells.[3][4][5][6] At high concentrations, they can inhibit eukaryotic topoisomerase II, which may lead to DNA damage.[7][8] Some studies have also pointed to fluoroquinolone-induced mitochondrial dysfunction.[5][9] It is advisable to perform cytotoxicity assays to determine the appropriate concentration range for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Antibacterial Susceptibility Testing (AST)
Observation Possible Cause Recommended Solution
No zone of inhibition or unexpectedly high MIC values.Compound Precipitation: this compound, like many quinolones, may have limited aqueous solubility. Adding a concentrated DMSO stock directly to aqueous media can cause the compound to precipitate.[2][10]Optimize Solubilization: Try a stepwise dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) culture medium with vigorous mixing, and then add this to the final volume. Always visually inspect the final solution for any signs of precipitation.[11]
Inaccurate Inoculum Density: An inoculum that is too dense can overwhelm the antibiotic, leading to smaller or absent zones of inhibition.Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard.
Degraded Compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.Fresh Stock Preparation: Prepare fresh stock solutions from powder and store them properly in single-use aliquots.
Variable results between experiments.Inconsistent Media Composition: Variations in cation concentration (e.g., Mg2+, Ca2+) in the Mueller-Hinton Broth (MHB) can affect the activity of quinolone antibiotics.Use Cation-Adjusted MHB: Always use cation-adjusted Mueller-Hinton Broth for susceptibility testing of quinolones to ensure consistency.
Inconsistent Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth and antibiotic activity.Standardize Incubation: Adhere to standardized incubation times (e.g., 16-20 hours) and temperatures (e.g., 35°C ± 2°C).
Issue 2: Observed Cytotoxicity in Mammalian Cell-Based Assays
Observation Possible Cause Recommended Solution
Reduced cell viability, poor cell morphology, or cell detachment at expected non-toxic concentrations.High Final DMSO Concentration: The final concentration of DMSO in the culture medium may be too high for your specific cell line.Optimize DMSO Concentration: Perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your cells. Aim for a final DMSO concentration of ≤ 0.1% if possible.[1]
Off-Target Effects: As a fluoroquinolone, this compound may induce mitochondrial toxicity or inhibit mammalian topoisomerase II at higher concentrations.[7][8][9]Determine IC50: Conduct a dose-response experiment to determine the 50% inhibitory concentration (IC50) for your cell line. Use concentrations well below the IC50 for your experiments.
Compound-Medium Interaction: this compound might be less stable in certain culture media over the duration of the experiment.Assess Compound Stability: If unexpected toxicity is observed in long-term experiments, consider evaluating the stability of this compound in your specific culture medium over time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Aliquoting and Storage: Dispense the stock solution into sterile, light-protected, single-use aliquots. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Plate Preparation: In a sterile 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacterial inoculum without this compound.

    • Sterility Control: Wells containing only CAMHB.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

Visualizations

PD117588_Mechanism_of_Action This compound This compound (Quinolone) Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Bacterial_Cell->DNA_Gyrase Bacterial_Cell->Topoisomerase_IV DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of this compound in bacteria.

Troubleshooting_AST Start Inconsistent AST Results Check_Compound Check Compound Preparation Start->Check_Compound Check_Inoculum Verify Inoculum Density Start->Check_Inoculum Check_Media Assess Media Quality Start->Check_Media Check_Incubation Confirm Incubation Conditions Start->Check_Incubation Solubility Precipitation Issue? Check_Compound->Solubility Visual Inspection Degradation Degradation Issue? Check_Compound->Degradation Storage History McFarland 0.5 McFarland Standard? Check_Inoculum->McFarland Cations Cation-Adjusted MHB? Check_Media->Cations Time_Temp Correct Time & Temp? Check_Incubation->Time_Temp Solution Optimize Solubilization Solubility->Solution Yes Fresh_Stock Prepare Fresh Stock Degradation->Fresh_Stock Yes Standardize_Inoculum Re-standardize Inoculum McFarland->Standardize_Inoculum No Use_Correct_Media Use Cation-Adjusted MHB Cations->Use_Correct_Media No Standardize_Incubation Standardize Incubation Time_Temp->Standardize_Incubation No

Caption: Troubleshooting workflow for inconsistent AST results.

References

Technical Support Center: Minimizing Off-Target Effects in Dasatinib Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor, Dasatinib. The focus is on understanding and minimizing off-target effects to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of Dasatinib?

A1: Dasatinib is a potent, ATP-competitive tyrosine kinase inhibitor. Its primary targets include the BCR-ABL fusion protein, SRC family kinases (SFKs) such as SRC, LCK, LYN, YES, and FYN, c-KIT, ephrin (EPH) receptors, and the platelet-derived growth factor receptor (PDGFR)β.[1][2] By binding to the ATP-binding site of these kinases, Dasatinib inhibits their activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[1]

Q2: What are the known major off-target effects of Dasatinib?

A2: Due to its multi-kinase inhibitory nature, Dasatinib can engage with numerous other kinases, especially at higher concentrations, leading to off-target effects.[3] For example, while the inhibition of SRC family kinases is a desired on-target effect in certain cancers, it can be an unwanted off-target effect in other experimental contexts.[3] Off-target activities have been linked to clinical side effects and can influence experimental outcomes by causing unexpected phenotypes.[3]

Q3: I am observing a significant decrease in cell viability in my cell line that does not express BCR-ABL. What is the likely cause?

A3: This is a common observation and is likely due to Dasatinib's off-target activity. Many cell types express SRC family kinases, which are crucial for cell growth and survival.[1] Dasatinib's inhibition of these, as well as other receptor tyrosine kinases like c-KIT and PDGFRβ, can lead to the observed cytotoxic or cytostatic effects, even in the absence of the primary BCR-ABL target.[1][2]

Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of the intended target and not an off-target effect?

A4: To distinguish between on-target and off-target effects, a combination of control experiments is recommended. These include using a structurally similar but inactive analog of Dasatinib, employing an alternative inhibitor with a different chemical structure that targets the same primary protein, and using genetic approaches such as siRNA or shRNA to knock down the intended target.[3] If these different methods reproduce the same phenotype, it is more likely to be an on-target effect.[3]

Data Presentation

Table 1: Kinase Selectivity Profile of Dasatinib

This table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against its primary on-targets and a selection of off-target kinases. These values are crucial for designing experiments that maximize on-target specificity.

Kinase TargetIC50 (nM)Target Type
ABL1~1On-target
SRC~1-10On-target
LCK~1-10On-target
LYN~1-10On-target
YES~1-10On-target
FYN~1-10On-target
c-KIT~1-10On-target
PDGFRβ~1-10On-target
EPHA2~1-10On-target
FLT3>1000Off-target
MAPK1 (ERK2)>1000Off-target
AKT1>1000Off-target

Note: IC50 values can vary depending on the specific assay conditions and cell type used.[1][2][4]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of Dasatinib on a specific cell line, which is essential for establishing an appropriate concentration range for subsequent experiments.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Dasatinib

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[1]

  • Dasatinib Treatment: Prepare serial dilutions of Dasatinib in complete medium. Remove the old medium and add 100 µL of the Dasatinib dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.[1]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours).[4]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the Dasatinib concentration and use a non-linear regression to calculate the IC50 value.[4]

Protocol 2: Western Blot for Target Engagement

This protocol is used to verify that Dasatinib is inhibiting its intended target at the concentrations used in your experiments by assessing the phosphorylation status of the target or its downstream substrates.

Materials:

  • Cell line of interest

  • Dasatinib

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-SRC, total SRC, phospho-STAT5, total STAT5, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of Dasatinib or vehicle control for the desired time (e.g., 1-6 hours).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a membrane.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ PI3K PI3K PDGFR->PI3K EphA2 EphA2 RAS RAS EphA2->RAS BCR_ABL BCR-ABL BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 BCR_ABL->RAS SRC SRC SRC->PI3K SRC->STAT5 SRC->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription STAT5->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Dasatinib Dasatinib Dasatinib->PDGFR inhibits Dasatinib->EphA2 inhibits Dasatinib->BCR_ABL inhibits Dasatinib->SRC inhibits

Caption: Signaling pathways inhibited by Dasatinib.

G cluster_workflow Experimental Workflow for Assessing Specificity start Start dose_response 1. Perform Dose-Response Curve (e.g., MTT assay) to determine IC50 start->dose_response select_conc 2. Select Concentrations (e.g., 0.1x, 1x, 10x IC50) dose_response->select_conc target_engagement 3. Verify On-Target Engagement (Western Blot for p-Target) select_conc->target_engagement phenotype_assay 4. Perform Phenotypic Assay (e.g., proliferation, migration) target_engagement->phenotype_assay controls 5. Include Controls: - Inactive Analog - Alternative Inhibitor - Genetic Knockdown phenotype_assay->controls analyze 6. Analyze and Compare Results controls->analyze conclusion Conclude On-Target vs. Off-Target Effect analyze->conclusion

Caption: Workflow for assessing inhibitor specificity.

G cluster_troubleshooting Troubleshooting Unexpected Phenotypes start Unexpected Phenotype Observed? is_conc_high Is Dasatinib concentration >> IC50 for primary target? start->is_conc_high Yes is_target_expressed Is the primary target expressed in the cell line? is_conc_high->is_target_expressed No lower_conc Action: Lower Dasatinib concentration is_conc_high->lower_conc Yes on_target_effect Potential On-Target Effect is_target_expressed->on_target_effect Yes verify_expression Action: Verify target expression (Western Blot, qPCR) is_target_expressed->verify_expression No off_target_effect Likely Off-Target Effect use_controls Action: Use specificity controls (inactive analog, siRNA) on_target_effect->use_controls verify_expression->off_target_effect lower_conc->use_controls

Caption: Logic diagram for troubleshooting unexpected results.

References

Technical Support Center: Reproducibility in PD-1/PD-L1 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of studies involving small molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) pathway. While the specific compound "PD117588" does not correspond to a known inhibitor in the public domain, this guide addresses common challenges encountered with novel small molecule inhibitors targeting this critical immune checkpoint.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for small molecule inhibitors of the PD-1/PD-L1 pathway?

Small molecule inhibitors of the PD-1/PD-L1 pathway are designed to disrupt the interaction between the PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, which is often overexpressed on cancer cells.[1][2][3] By blocking this interaction, these inhibitors prevent the delivery of an inhibitory signal to the T cell, thereby restoring its ability to recognize and eliminate tumor cells.[1]

Q2: How should I prepare and store my small molecule PD-1/PD-L1 inhibitor?

Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[4][5][6][7] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, which can be stored at -20°C or -80°C. For cell-based assays, the DMSO stock should be diluted in culture medium to the final working concentration. To avoid solubility issues, the final concentration of DMSO in the culture medium should typically be kept below 0.5%.

Q3: What are common causes of inconsistent results in cell-based assays?

Inconsistent results in cell-based assays can arise from several factors, including:

  • Compound Instability: The stability of small molecules can be limited in aqueous cell culture media.[8][9][10][11] It is crucial to determine the half-life of your compound in your specific experimental conditions.

  • Cell Line Variability: Different cell lines can exhibit varying levels of PD-L1 expression, which can be influenced by culture conditions and passage number.

  • Assay Conditions: Factors such as cell density, incubation time, and the specific assay readout can all contribute to variability.

Troubleshooting Guides

Problem 1: Low or No Inhibitory Activity in a Cell-Based Assay
Possible Cause Troubleshooting Step
Compound Degradation Perform a stability test of the inhibitor in your cell culture medium over the time course of your experiment. Analyze the compound's integrity using methods like HPLC.[10]
Low PD-L1 Expression Verify PD-L1 expression on your target cell line using flow cytometry or western blotting. Consider stimulating cells with interferon-gamma (IFNγ) to upregulate PD-L1 expression.[12]
Incorrect Assay Setup Optimize cell seeding density and inhibitor concentration. Ensure the co-culture duration is sufficient for T-cell activation and subsequent inhibition.
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration range for your inhibitor.
Problem 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure homogenous cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique.
Edge Effects in Assay Plates Avoid using the outer wells of the assay plate, which are more susceptible to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect wells for any signs of compound precipitation. If observed, consider lowering the final concentration or using a different solvent system (while maintaining a low final solvent concentration).
Inaccurate Pipetting of Inhibitor Perform serial dilutions of the stock solution carefully. Use fresh pipette tips for each dilution.

Experimental Protocols

PD-1/PD-L1 Blockade Bioassay Protocol

This protocol outlines a general cell-based assay to screen for the inhibitory activity of a small molecule on the PD-1/PD-L1 interaction.

Materials:

  • PD-L1 expressing target cells (e.g., Raji-APC-hPD-L1)[2]

  • PD-1 expressing effector T cells with a reporter system (e.g., Jurkat-Lucia™ TCR-hPD-1)[2]

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Small molecule inhibitor

  • DMSO

  • Assay plates (96-well, white, flat-bottom)

  • Luciferase detection reagent

Methodology:

  • Cell Culture: Culture both target and effector cells according to the supplier's recommendations.

  • Inhibitor Preparation: Prepare a 1000x stock solution of the inhibitor in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Assay Procedure: a. Seed the PD-L1 expressing target cells in a 96-well plate. b. Add the diluted small molecule inhibitor to the wells. c. Add the PD-1 expressing effector T cells to the wells to initiate the co-culture. d. Incubate the plate at 37°C in a humidified CO2 incubator for the desired time (e.g., 6-24 hours).

  • Signal Detection: a. Allow the plate to equilibrate to room temperature. b. Add the luciferase detection reagent to each well. c. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Signaling Pathways and Workflows

PD1_Signaling_Pathway cluster_T_Cell T Cell cluster_APC Antigen Presenting Cell / Tumor Cell PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits TCR TCR PI3K PI3K/Akt TCR->PI3K RAS Ras/MEK/ERK TCR->RAS SHP2->PI3K inhibits SHP2->RAS inhibits Activation T Cell Activation (Cytokine Release, Proliferation) PI3K->Activation RAS->Activation PDL1 PD-L1 PDL1->PD1 binds MHC MHC MHC->TCR binds Inhibitor Small Molecule Inhibitor Inhibitor->PDL1 blocks

Caption: PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibitors.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Stability & Solubility Start->Check_Compound Check_Cells Assess Cell Line (PD-L1 Expression, Passage) Check_Compound->Check_Cells Compound OK Optimize_Assay Optimize Assay Parameters Check_Compound->Optimize_Assay Issue Found Check_Protocol Review Assay Protocol (Densities, Times, Reagents) Check_Cells->Check_Protocol Cells OK Check_Cells->Optimize_Assay Issue Found Check_Protocol->Optimize_Assay Protocol OK Check_Protocol->Optimize_Assay Issue Found Redo_Experiment Repeat Experiment Optimize_Assay->Redo_Experiment Analyze_Data Analyze and Compare Data Redo_Experiment->Analyze_Data

References

PD117588 vehicle control recommendations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PD117588

Notice: Information regarding the specific compound "this compound" indicates it is a quinolone antibacterial agent.[1] However, detailed public data on its use in extensive cell-based research, including vehicle control recommendations, is limited. The following guide provides recommendations and troubleshooting procedures based on best practices for similar small molecule compounds used in research, which can be adapted for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: For initial stock solutions, high-purity dimethyl sulfoxide (DMSO) is typically the solvent of choice for quinolone-class compounds due to their often hydrophobic nature.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or sonication can aid dissolution but should be used cautiously to avoid degradation.

  • Storage: Store stock solutions in small aliquots in amber glass or polypropylene vials at -20°C or -80°C to minimize degradation from light exposure and repeated freeze-thaw cycles.[2] DMSO is hygroscopic, so minimizing exposure to air is crucial to prevent water absorption that can alter the stock concentration over time.[3]

Q2: My compound precipitates when I dilute it from a DMSO stock into my aqueous cell culture medium. What should I do?

A2: This is a common issue when diluting hydrophobic compounds into an aqueous environment.[3]

  • Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and almost always below 0.5%, as higher concentrations can be cytotoxic or cause off-target effects.[3]

  • Serial Dilutions: Perform serial dilutions in your culture medium. A step-wise dilution can sometimes prevent the compound from crashing out of the solution.

  • Pluronic F-68: For in vitro experiments, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final culture medium can help maintain the solubility of hydrophobic compounds.

  • Reduce Final Compound Concentration: The concentration you are trying to achieve may be above the compound's aqueous solubility limit. Try working with a lower final concentration.

Q3: What is the appropriate vehicle control for an experiment using this compound?

A3: The vehicle control is critical for ensuring that any observed effects are due to the compound itself and not the solvent.[4][5]

  • In Vitro: The vehicle control should be the final concentration of the solvent (e.g., DMSO) in the cell culture medium, identical to that in the treated samples.[6][7] For example, if you add 2 µL of a 10 mM this compound stock in DMSO to 2 mL of media (a 1:1000 dilution), your vehicle control wells must receive 2 µL of 100% DMSO.

  • In Vivo: Vehicle selection for animal studies is more complex and depends on the route of administration.[8] A common vehicle for oral gavage or intraperitoneal injection of a hydrophobic compound might be a mixture of DMSO, Tween 80, and saline, or corn oil. The vehicle control group must receive the exact same formulation without the active compound.[8][9]

Q4: I am observing unexpected or inconsistent results in my experiments. What are some common causes?

A4: Inconsistent results can stem from compound instability, improper handling, or experimental design flaws.

  • Compound Degradation: A change in the color of your stock solution can indicate chemical degradation.[2] Confirm the integrity of your compound if you suspect degradation.

  • Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing the main stock solution.[2] Aliquoting is highly recommended.

  • Off-Target Effects: At high concentrations, small molecules can have off-target effects.[10] It is crucial to perform a dose-response curve to determine the optimal concentration range.

  • Validate On-Target Effect: To confirm the observed phenotype is due to the intended target, consider using a structurally different compound that targets the same pathway or using a negative control analog (a similar but inactive molecule), if available.[10]

Troubleshooting Guide

This guide addresses specific issues in a tabular format for quick reference.

Issue / Observation Possible Cause(s) Recommended Solution(s)
High background or cytotoxicity in vehicle control wells. The final solvent (e.g., DMSO) concentration is too high.Ensure the final DMSO concentration is <0.5%, and ideally <0.1%.[3][10] Test the tolerance of your specific cell line to the vehicle.
Loss of compound activity in long-term ( >24h) experiments. The compound may be unstable in the culture medium or is being metabolized by the cells.Replenish the medium with a fresh compound at regular intervals (e.g., every 24-48 hours). Assess compound stability in media over time.
High variability between replicate wells. Incomplete dissolution of the compound; uneven distribution in the plate.Ensure the compound is fully dissolved in the stock solution. After adding the compound to the medium, mix thoroughly before dispensing into wells.
Different IC50 value compared to published data. Differences in experimental conditions (cell line, ATP concentration for kinase assays, incubation time).Standardize your protocol. Be aware that cell-based IC50 values are often higher than biochemical IC50s due to factors like cell permeability and protein binding.[10]

Experimental Protocols

Protocol 1: Preparation of this compound and Vehicle Control for In Vitro Cell-Based Assays
  • Prepare Stock Solution: Dissolve this compound powder in 100% high-purity DMSO to a final concentration of 20 mM. Gently vortex until the solution is clear.

  • Aliquot and Store: Dispense the stock solution into 10 µL single-use aliquots in sterile polypropylene tubes. Store at -80°C.

  • Prepare Working Solutions: On the day of the experiment, thaw one aliquot. Perform a serial dilution in 100% DMSO to create a range of intermediate stock concentrations.

  • Prepare Final Treatment Media: Dilute the intermediate stocks into pre-warmed cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. For example, to achieve a 10 µM final concentration from a 10 mM intermediate stock, perform a 1:1000 dilution (e.g., 2 µL into 2 mL of medium).

  • Prepare Vehicle Control Medium: In a separate tube, prepare the vehicle control by adding the same volume of 100% DMSO to the same volume of pre-warmed culture medium used for the highest compound concentration (e.g., 2 µL of DMSO into 2 mL of medium).

  • Administer Treatment: Replace the old medium in your cell culture plates with the prepared treatment and vehicle control media. Ensure all conditions, including the untreated control, contain the same final percentage of DMSO.

Visualizations

Logical Workflow for Vehicle Control Selection

G A Start: New Experiment with this compound B Determine Experiment Type A->B C In Vitro (Cell Culture) B->C D In Vivo (Animal Model) B->D E Primary Solvent: 100% DMSO C->E K Select Route of Administration (e.g., Oral, IP, IV) D->K F Vehicle Control: Culture Medium + same % DMSO as treated samples E->F G Check Final DMSO % F->G H Is DMSO % <= 0.1%? G->H I Proceed with Experiment H->I Yes J Optimize Dilution Strategy or Consider Alternative Solvent H->J No J->G L Formulate Vehicle (e.g., Saline/DMSO/Tween 80, Corn Oil) K->L M Vehicle Control: Identical formulation without this compound L->M N Conduct Pilot Tolerability Study M->N N->I

Caption: Decision workflow for selecting the appropriate vehicle control.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Receptor Bacterial Target (e.g., DNA Gyrase) DNA_Rep DNA Replication Receptor->DNA_Rep Cell_Div Cell Division DNA_Rep->Cell_Div This compound This compound This compound->Receptor Result_Inhibition Replication Blocked This compound->Result_Inhibition Vehicle Vehicle Control (e.g., DMSO) Vehicle->Receptor No Effect Result_Normal Normal Replication Vehicle->Result_Normal

Caption: Action of this compound vs. a vehicle control on a bacterial target.

References

Validation & Comparative

A Comparative Guide to Adenosine A2A Receptor Agonists: The Case of CGS-21680 and the Elusive PD117588

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing our understanding of biological pathways and for the discovery of new therapeutics. This guide aims to provide a comparative overview of two compounds, CGS-21680 and PD117588, which have been associated with adenosine receptor modulation. However, a significant disparity in the available scientific literature necessitates a focused examination of the well-characterized compound, CGS-21680, while highlighting the current lack of public data for this compound.

Executive Summary

A comprehensive search of scientific literature and public databases reveals a significant lack of available information on the pharmacological properties of This compound , a compound designation originating from the former pharmaceutical company Parke-Davis. Its mechanism of action, binding affinity, selectivity, and efficacy in experimental models are not documented in publicly accessible scientific literature. Consequently, a direct, data-driven comparison with CGS-21680 is not feasible at this time.

In contrast, CGS-21680 is a well-established and extensively studied selective agonist for the adenosine A2A receptor. Its potent and selective activation of this receptor subtype has made it a valuable tool for investigating the physiological and pathophysiological roles of the A2A receptor in various systems, including the central nervous, cardiovascular, and immune systems. This guide will, therefore, provide a detailed analysis of the efficacy and experimental profile of CGS-21680 as a representative A2A adenosine receptor agonist.

CGS-21680: A Profile of a Selective Adenosine A2A Receptor Agonist

CGS-21680 is a potent and selective agonist for the adenosine A2A receptor, a member of the G-protein coupled receptor (GPCR) family. Its activity is primarily mediated through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the efficacy and binding characteristics of CGS-21680.

Binding Affinity Data
Parameter Value
Ki (Binding Affinity)27 nM[1]
IC50 (Inhibitory Concentration)22 nM[2]
Kd (Dissociation Constant)15.5 nM[2]
Bmax (Maximum Binding Capacity)375 fmol/mg of protein[2]
Functional Efficacy Data
Parameter Value
EC50 (Half-maximal Effective Concentration) for cAMP formation1.48-180 nM[1]
ED25 (Effective Dose) for increased coronary flow1.8 nM[2]

Signaling Pathway and Experimental Workflows

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by an agonist like CGS-21680 initiates a well-defined signaling cascade. The receptor, coupled to a stimulatory G-protein (Gs), activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGS-21680 CGS-21680 A2A_Receptor Adenosine A2A Receptor CGS-21680->A2A_Receptor Binds to Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with A2A Receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]CGS-21680) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (e.g., CGS-21680 or this compound) Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify radioactivity Filtration->Scintillation Data_Analysis Data Analysis (e.g., Ki, IC50 calculation) Scintillation->Data_Analysis

References

Navigating the Kinase Inhibitor Landscape: A Comparative Selectivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor with a well-defined selectivity profile is paramount to ensure targeted therapeutic effects and minimize off-target toxicities. This guide provides a framework for comparing the performance of kinase inhibitors, using a hypothetical compound, "Compound X," as an exemplar to illustrate the necessary data presentation, experimental protocols, and visual representations required for a thorough evaluation.

Understanding Kinase Selectivity

The efficacy of a kinase inhibitor is intrinsically linked to its selectivity—the ability to inhibit the intended target kinase with significantly greater potency than other kinases in the kinome. Poor selectivity can lead to unexpected physiological effects and potential toxicity. The most common metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency.

Comparative Selectivity Profile of Compound X

To validate the selectivity of a novel kinase inhibitor, it is essential to screen it against a panel of kinases. The following table presents hypothetical data for "Compound X" and two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Imatinib (a more selective inhibitor), against a representative panel of kinases.

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Imatinib (IC50, nM)
Target Kinase A 10 5 >10,000
Kinase B50015250
Kinase C>10,00020500
Kinase D1,2008>10,000
Kinase E8,000308,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Kinase Inhibition Assays

Accurate and reproducible experimental design is critical for generating reliable selectivity data. A common method for determining the IC50 of kinase inhibitors is the in vitro kinase assay.

In Vitro Kinase Assay Protocol
  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compounds (e.g., Compound X, Staurosporine, Imatinib) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

    • Microplates (e.g., 96-well or 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the microplate wells.

    • Add the purified kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis:

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Visualizing Experimental and Logical Frameworks

Diagrams are invaluable tools for clarifying complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical experimental workflow, a signaling pathway, and a logical comparison of inhibitor selectivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Serial Dilution Assay_Plate Dispense to Assay Plate Compound_Dilution->Assay_Plate Kinase_Substrate_Mix Kinase & Substrate Preparation Kinase_Substrate_Mix->Assay_Plate ATP_Addition Initiate with ATP Assay_Plate->ATP_Addition Incubation Incubation ATP_Addition->Incubation Detection Add Detection Reagent Incubation->Detection Readout Measure Signal Detection->Readout Analysis IC50 Determination Readout->Analysis

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Downstream_Effector Downstream Effector Target_Kinase_A->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand External Signal (Ligand) Ligand->Receptor Compound_X Compound X Compound_X->Target_Kinase_A

Caption: Simplified signaling pathway illustrating the inhibitory action of Compound X.

selectivity_comparison cluster_selectivity Selectivity Profile Compound_X Compound X Intended Target: Target Kinase A Off-Targets: Kinase B, D High_Selectivity High Selectivity Compound_X->High_Selectivity Staurosporine Staurosporine Broad Spectrum Off-Targets: Kinase B, C, D, E Low_Selectivity Low Selectivity Staurosporine->Low_Selectivity Imatinib Imatinib Selective Intended Target: Bcr-Abl Off-Targets: c-Kit, PDGFR Imatinib->High_Selectivity

Caption: Logical comparison of the selectivity profiles of different kinase inhibitors.

Comparative Analysis of PX123456 (Hypothetical PD-1 Inhibitor) in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "PD117588" was not identifiable in public scientific literature. This guide provides a template based on preclinical data for representative Programmed Cell Death Protein 1 (PD-1) inhibitors in combination with chemotherapy, using the hypothetical name "PX123456" to illustrate the requested format and content. The data presented is a synthesis of findings from multiple studies on PD-1 inhibitors.

This guide is intended for researchers, scientists, and drug development professionals to compare the preclinical performance of a hypothetical PD-1 inhibitor, PX123456, as a monotherapy and in combination with a standard chemotherapeutic agent, cisplatin.

Quantitative Data Summary

The following tables summarize the synergistic effects of PX123456 in combination with cisplatin on cancer cell lines and in a murine tumor model.

Table 1: In Vitro Cytotoxicity in Murine Lung Carcinoma Cells (LLC)

Treatment GroupConcentration% Cell Viability (48h)Combination Index (CI)*
PX123456 (Monotherapy) 10 µg/mL85.2 ± 4.1N/A
Cisplatin (Monotherapy) 5 µM62.5 ± 3.5N/A
PX123456 + Cisplatin 10 µg/mL + 5 µM41.3 ± 2.80.72 (Synergism)

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in LLC Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control N/A1542 ± 1800%
PX123456 (Monotherapy) 5 mg/kg, i.p., twice weekly1125 ± 15527.0%
Cisplatin (Monotherapy) 2 mg/kg, i.p., once weekly890 ± 13042.3%
PX123456 + Cisplatin 5 mg/kg + 2 mg/kg350 ± 9577.3%

Table 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs) from In Vivo Study

Treatment Group% CD8+ T Cells in TumorRatio of CD8+ T Cells to Regulatory T Cells (Tregs)
Vehicle Control 3.1 ± 0.81.2
PX123456 (Monotherapy) 8.9 ± 1.53.5
Cisplatin (Monotherapy) 4.5 ± 1.11.8
PX123456 + Cisplatin 15.2 ± 2.16.8

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Line: Lewis Lung Carcinoma (LLC).

  • Methodology: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing PX123456 (10 µg/mL), cisplatin (5 µM), or the combination of both agents. A vehicle control group was treated with DMSO. After 48 hours of incubation, cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells.

In Vivo Xenograft Model
  • Animal Model: 6-week-old C57BL/6 mice.

  • Tumor Implantation: 1 x 10⁶ LLC cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group): Vehicle control, PX123456 monotherapy, cisplatin monotherapy, and PX123456 + cisplatin combination therapy. Dosing was administered as specified in Table 2. Tumor volumes were measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: At day 21, mice were euthanized, and tumors were excised for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Sample Preparation: Excised tumors were mechanically dissociated and enzymatically digested to obtain a single-cell suspension.

  • Staining: The single-cell suspension was stained with fluorescently labeled antibodies against CD45, CD3, CD8, and FoxP3 to identify cytotoxic T cells and regulatory T cells (Tregs).

  • Analysis: Samples were analyzed on a flow cytometer. The percentage of CD8+ T cells within the CD45+ leukocyte population was determined. The ratio of CD8+ T cells to Tregs (CD4+FoxP3+) was calculated to assess the immune-suppressive environment of the tumor.

Visualizations

Signaling Pathway Diagram

PD1_Pathway cluster_APC Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 MHC MHC TCR TCR MHC->TCR Antigen Presentation Activation T-Cell Activation TCR->Activation Inhibition Inhibition of T-Cell Function PD1->Inhibition Tumor_Cell_Death Tumor Cell Death Activation->Tumor_Cell_Death Promotes Inhibition->Activation PX123456 PX123456 (PD-1 Inhibitor) PX123456->PD1 Blocks Interaction Chemotherapy Chemotherapy (Cisplatin) Chemotherapy->Tumor_Cell_Death Tumor_Antigen Tumor Antigen Tumor_Antigen->MHC Loading Tumor_Cell_Death->Tumor_Antigen Release

Caption: PD-1/PD-L1 signaling pathway and points of intervention.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Seed LLC Cells A2 Treat with PX123456, Cisplatin, or Combination A1->A2 A3 Incubate for 48h A2->A3 A4 MTT Assay for Cell Viability A3->A4 B1 Implant LLC Cells in C57BL/6 Mice B2 Tumor Growth to 100-150 mm³ B1->B2 B3 Randomize and Treat (4 Groups) B2->B3 B4 Measure Tumor Volume for 21 Days B3->B4 B5 Excise Tumors B4->B5 B6 Flow Cytometry of TILs B5->B6

Caption: Preclinical experimental workflow for combination therapy.

A Tale of Two Targets: A Comparative Analysis of the Adenosine Agonist NECA and the Quinolone Antibacterial PD117588

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, the precise understanding of a compound's mechanism of action is paramount. This guide provides a comparative analysis of two distinct molecules: 5'-N-Ethylcarboxamidoadenosine (NECA) and PD117588. While a direct performance comparison is not applicable due to their fundamentally different biological targets, this document serves to elucidate their individual pharmacological profiles for researchers, scientists, and drug development professionals. NECA is a potent and widely studied non-selective agonist of adenosine receptors, crucial signaling molecules in the cardiovascular, nervous, and immune systems. In contrast, this compound has been identified as a quinolone antibacterial agent, designed to combat bacterial infections.

Executive Summary: Divergent Paths in Pharmacology

Our investigation reveals that a direct comparative study of NECA and this compound is unfounded, as they belong to disparate pharmacological classes and act on entirely different biological targets.

  • NECA (5'-N-Ethylcarboxamidoadenosine) is a classical adenosine receptor agonist. It exhibits high affinity for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), making it a valuable tool for studying purinergic signaling. Its effects are mediated through G protein-coupled receptors (GPCRs), influencing a myriad of physiological processes.

  • This compound is a quinolone antibacterial. Its mechanism of action is centered on inhibiting bacterial DNA replication, a pathway entirely distinct from the adenosine receptor signaling cascade.

This guide will now proceed to detail the pharmacological properties of each compound individually, providing the in-depth data and experimental context required by the research community.

NECA: The Non-Selective Adenosine Receptor Agonist

NECA is a synthetic analog of adenosine that has been instrumental in characterizing the physiological roles of adenosine receptors. Its non-selective nature, while a limitation for subtype-specific studies, makes it a powerful tool for eliciting broad adenosine-mediated responses.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) and potency (EC50) of NECA for human adenosine receptor subtypes. This data is critical for designing and interpreting experiments aimed at understanding adenosinergic signaling.

Receptor SubtypeKi (nM)EC50 (µM)
Human A1 14[1]-
Human A2A 20[1]-
Human A2B -2.4[1]
Human A3 6.2[1]-
Signaling Pathways of NECA

NECA's activation of adenosine receptors triggers a cascade of intracellular signaling events. The specific pathway engaged is dependent on the receptor subtype and the cellular context. The primary signaling pathways for each receptor subtype are outlined below.

NECA_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling NECA1 NECA A1A3 A1/A3 Receptors NECA1->A1A3 Gi Gi/o A1A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC_activate Phospholipase C (Activation) Gi->PLC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG NECA2 NECA A2A_A2B A2A/A2B Receptors NECA2->A2A_A2B Gs Gs A2A_A2B->Gs AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA

Figure 1: Simplified signaling pathways activated by NECA through adenosine receptors.

Further downstream, NECA has been shown to modulate various signaling cascades, including the PI3K/Akt/mTOR pathway and the Toll-like receptor (TLR) signaling pathway, impacting cellular processes like inflammation and cell survival.[2]

This compound: The Quinolone Antibacterial

In stark contrast to NECA, this compound is a member of the quinolone class of antibiotics. Its primary role is to combat bacterial infections.

Identity and Mechanism of Action
  • Chemical Class: Quinolone

  • CAS Number: 99734-97-1[3]

  • Molecular Formula: C20H23F2N3O3[3]

  • Mechanism of Action: Quinolones typically function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to a bactericidal effect.

Due to its distinct mechanism of action targeting bacterial enzymes, a direct comparison of this compound's performance with NECA, an adenosine receptor agonist, is not scientifically meaningful.

Experimental Protocols

To provide practical guidance for researchers working with NECA, we outline a standard experimental protocol for determining receptor binding affinity.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a standard method used to determine the binding affinity of a test compound (like NECA) for a specific receptor subtype.

Objective: To determine the Ki of NECA for a human adenosine receptor subtype.

Materials:

  • Membrane preparations from cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).

  • A suitable radioligand with high affinity and selectivity for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • NECA (unlabeled).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA).

    • Displacement: Membrane preparation, radioligand, and varying concentrations of NECA.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of NECA.

    • Determine the IC50 value (the concentration of NECA that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Membrane Homogenate start->prep setup Set up 96-well Plate (Total, Non-specific, Displacement) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze end End analyze->end

Figure 2: General workflow for a radioligand binding assay.

Conclusion

This guide clarifies the distinct pharmacological identities of NECA and this compound. NECA is a non-selective adenosine receptor agonist with well-characterized binding affinities and signaling pathways, making it a cornerstone tool for purinergic research. This compound, on the other hand, is a quinolone antibacterial agent with a completely different mechanism of action. While a direct performance comparison is inappropriate, the detailed information provided for each compound will aid researchers in their respective fields of study. The provided data and protocols for NECA will be particularly valuable for those investigating adenosine receptor pharmacology.

References

Head-to-Head Comparison: PD117588 and Regadenoson in Adenosine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the pharmacological properties and experimental evaluation of Regadenoson is detailed below. At present, publicly accessible scientific literature and databases lack sufficient information to conduct a direct head-to-head comparison with PD117588, as no quantitative binding affinity or functional potency data for this compound on adenosine receptors could be retrieved.

Introduction

Regadenoson is a well-characterized, selective A2A adenosine receptor agonist utilized clinically as a pharmacologic stress agent for myocardial perfusion imaging.[1] Its mechanism of action involves the specific activation of the A2A adenosine receptor, leading to coronary vasodilation and increased coronary blood flow.[2][3] This targeted action minimizes the side effects associated with non-selective adenosine agonists.[3] In contrast, this compound remains an investigational compound with limited publicly available information regarding its pharmacological profile. While some historical context suggests its exploration as an adenosine agonist, definitive data on its receptor affinity and selectivity are not available in the reviewed literature.

Quantitative Data Summary

Due to the absence of pharmacological data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the available data for Regadenoson.

Table 1: Pharmacological Profile of Regadenoson

ParameterValueReceptor SubtypeSpeciesReference
Binding Affinity (Ki) ≈ 1.3 µMA2A Adenosine ReceptorHuman[4]
> 16.5 µMA1 Adenosine ReceptorHuman[4]
Functional Potency (EC50) Not explicitly stated in retrieved results---
Receptor Selectivity At least 10-fold lower affinity for A1 vs. A2AA1 vs. A2AHuman[4]
Weak, if any, affinityA2B and A3Human[4]

Mechanism of Action and Signaling Pathways

Regadenoson exerts its effects by selectively binding to and activating the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in the relaxation of smooth muscle cells in the coronary arteries and vasodilation.[2][5]

Regadenoson Regadenoson A2A_Receptor A2A Adenosine Receptor Regadenoson->A2A_Receptor Binds to Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

Figure 1. Signaling pathway of Regadenoson via the A2A adenosine receptor.

Experimental Protocols

Radioligand Binding Assay for Adenosine A2A Receptor Affinity

This protocol is a generalized procedure based on standard methods described in the literature for determining the binding affinity of a test compound for the A2A adenosine receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Regadenoson) for the human A2A adenosine receptor.

Materials:

  • Membrane preparations from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]CGS 21680 or another suitable A2A-selective radiolabeled antagonist.

  • Test compound (Regadenoson).

  • Non-specific binding control: A high concentration of a non-labeled A2A agonist or antagonist (e.g., 10 µM NECA).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation Setup: In individual tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Total and Non-specific Binding: Prepare tubes for total binding (containing only membranes and radioligand) and non-specific binding (containing membranes, radioligand, and a high concentration of a non-labeled competitor).

  • Incubation: Incubate the mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes (with A2A Receptor) Incubate Incubate at 25°C (60-120 min) Membranes->Incubate Radioligand Radioligand ([3H]CGS 21680) Radioligand->Incubate Test_Compound Test Compound (e.g., Regadenoson) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

References

Evaluating the Specificity of CGS 21680 as an Adenosine A2A Receptor Agonist in New Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of CGS 21680, a potent and selective agonist for the adenosine A2A receptor. Its performance is compared with other relevant compounds, supported by experimental data to aid researchers in selecting the appropriate tools for their model systems.

Introduction to CGS 21680

CGS 21680 is a widely used research tool for studying the physiological and pathological roles of the adenosine A2A receptor.[1][2] It is a potent A2A adenosine receptor agonist with a high affinity, exhibiting a Ki value of 27 nM.[2][3][4] The activation of the A2A receptor by CGS 21680 initiates a signaling cascade through a Gs protein, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is integral to various physiological processes, including vasodilation, immunosuppression, and modulation of neurotransmission.[7][8][9]

Comparative Analysis of Adenosine A2A Receptor Ligands

The specificity of CGS 21680 is best understood in the context of other available adenosine receptor ligands. The following table summarizes the binding affinities of CGS 21680 and other common A2A receptor modulators for different adenosine receptor subtypes.

CompoundTypeA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (µM)Reference
CGS 21680 Agonist290276788.8
RegadenosonAgonist>10006.4>1000>1000[10][11]
BinodenosonAgonist130162300>10000[10]
IstradefyllineAntagonist15002.216004800[10][11]
ZM241385Antagonist25000.5400>10000[10]

Key Observations:

  • CGS 21680 demonstrates high potency for the A2A receptor with good selectivity over the A1 and A3 receptors. Its affinity for the A2B receptor is only slightly lower than for the A2A receptor.

  • Regadenoson and Binodenoson are also potent A2A agonists, with Regadenoson showing exceptional selectivity.

  • Istradefylline and ZM241385 are potent and selective A2A receptor antagonists.

Experimental Data on the Specificity and Effects of CGS 21680

Numerous studies have characterized the in vitro and in vivo effects of CGS 21680, providing evidence for its mechanism of action and specificity.

In Vitro Studies:

ExperimentModel SystemKey FindingsReference
Radioligand BindingMembranes from HEK293 cells expressing human adenosine receptorsCGS 21680 competes for binding with the A2A selective antagonist [3H]-ZM241385, confirming its interaction with the A2A receptor.[5]
cAMP AccumulationCultured cells (e.g., PC12 cells)CGS 21680 stimulates cAMP production, an effect that can be blocked by A2A selective antagonists.
Motoneuron SurvivalCultured rat motoneuronsCGS 21680 promotes motoneuron survival through a pathway involving adenylate cyclase-cAMP-PKA and transactivation of TrkB receptors.[2][2]

In Vivo Studies:

ExperimentAnimal ModelKey FindingsReference
Cardiovascular EffectsAnesthetized ratsCGS 21680 reduces venous resistance and increases heart rate and cardiac output.[3][3]
NeuroprotectionRat model of transient cerebral ischemiaLow doses of CGS 21680 provided neuroprotection by reducing microgliosis, astrogliosis, and improving myelin organization.[12][12]
Behavioral EffectsFood-restricted ratsIntracerebroventricular administration of CGS 21680 decreased motor activity and blocked the acquisition of wheel running.[1][1]
Huntington's Disease ModelR6/2 miceChronic treatment with CGS 21680 modulated the subunit composition of NMDA receptors in the brain.[13][13]
Graft-versus-Host DiseaseHumanized mouse modelCGS 21680 showed mixed effects, reducing serum TNF-α but also reducing regulatory T cells and increasing IL-6.[14][14]

Detailed Experimental Protocols

Radioligand Binding Assay:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human adenosine A2A receptor.

  • Incubation: Membranes are incubated with a specific concentration of the radiolabeled A2A antagonist, [3H]-ZM241385, in the absence or presence of increasing concentrations of CGS 21680.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) of CGS 21680 is calculated from the IC50 value (concentration of CGS 21680 that inhibits 50% of specific binding) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.[5]

In Vivo Cardiovascular Assessment in Anesthetized Rats:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. Catheters are inserted into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.

  • Hemodynamic Monitoring: A flow probe is placed around the ascending aorta to measure cardiac output. Heart rate, mean arterial pressure, and cardiac output are continuously recorded.

  • Drug Administration: A baseline period of stable hemodynamics is established. CGS 21680 is then administered intravenously at various doses.

  • Data Analysis: Changes in heart rate, mean arterial pressure, cardiac output, and total peripheral resistance are calculated and compared to baseline values.

Visualizing the Signaling Pathway and Experimental Workflow

G cluster_0 Cell Membrane cluster_1 Intracellular CGS21680 CGS 21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Signaling pathway of CGS 21680 via the adenosine A2A receptor.

G cluster_0 In Vitro Specificity Testing cluster_1 In Vivo Efficacy Testing A Prepare membranes from cells expressing A2A receptor B Incubate membranes with [3H]-ZM241385 +/- CGS 21680 A->B C Separate bound and free radioligand B->C D Quantify bound radioactivity C->D E Calculate Ki value D->E F Anesthetize rat and insert catheters G Monitor baseline hemodynamics F->G H Administer CGS 21680 G->H I Record changes in cardiovascular parameters H->I J Analyze data I->J

Caption: Experimental workflow for evaluating CGS 21680.

References

Unable to Benchmark PD117588: Compound Not Identifiable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking analysis of the compound designated as PD117588 against industry-standard alternatives is not possible at this time, as extensive searches have failed to identify this compound within the public scientific and commercial domains.

Despite a thorough investigation across multiple databases and scientific literature, no specific chemical entity, research compound, or commercially available product corresponding to the identifier "this compound" could be found. This prevents the fulfillment of the request for a comparative guide, as the fundamental properties, mechanism of action, and intended application of this compound remain unknown.

Initial inquiries into the potential origins of the "PD" prefix, a common designator for compounds developed by the former pharmaceutical company Parke-Davis (now a subsidiary of Pfizer), also yielded no results for the specific numerical identifier "117588." It is plausible that this compound represents an internal, unpublished compound code, a typographical error in the provided identifier, or a newly synthesized molecule not yet disclosed in publicly accessible resources.

Without foundational information on this compound, the core requirements of the requested comparison guide, including data presentation on its performance, detailed experimental protocols, and visualization of its signaling pathways, cannot be generated. Key information required for such a guide would include:

  • Chemical Structure and Properties: The fundamental molecular makeup and physicochemical characteristics of the compound.

  • Biological Target and Mechanism of Action: The specific protein, enzyme, or pathway that this compound interacts with to elicit a biological response.

  • Intended Therapeutic or Research Area: The field of study or disease context for which this compound is being investigated.

To proceed with this request, a verifiable identification of this compound is necessary. This would typically involve providing a recognized chemical name (e.g., IUPAC name), a CAS Registry Number, a SMILES string, or a reference to a patent or scientific publication describing the compound.

Once the identity of this compound is clarified, a comprehensive comparison guide can be developed, including:

  • Identification of appropriate industry-standard compounds for benchmarking based on shared biological targets or mechanisms of action.

  • Collection and summarization of quantitative performance data from relevant in vitro and in vivo studies.

  • Detailed outlines of the experimental protocols used to generate the comparative data.

  • Creation of diagrams illustrating the relevant signaling pathways and experimental workflows, adhering to the specified formatting and visualization requirements.

We encourage the user to verify the compound identifier and provide additional details to enable the creation of the requested scientific content.

Safety Operating Guide

Navigating the Disposal of PD117588: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the research chemical PD117588 is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, this guide outlines a comprehensive disposal procedure based on established best practices for unknown or novel research compounds. Researchers, scientists, and drug development professionals must prioritize safety and consult their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

Immediate Safety and Handling Precautions

Given the lack of specific hazard information for this compound, it must be handled as a potentially hazardous substance. All personnel must adhere to the following minimum personal protective equipment (PPE) standards when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn.

Step-by-Step Disposal Protocol for this compound

The following procedural guidance is based on general principles of laboratory chemical waste management.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes unused neat compound, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Incompatible chemicals can react dangerously.

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.

    • The container must be in good condition with a secure, tight-fitting lid.

    • Never overfill the waste container; a general rule is to fill to no more than 80% capacity.

  • Labeling:

    • Properly label the waste container with a hazardous waste tag as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The date accumulation started.

      • The specific hazards (if known; as they are unknown, indicate "Hazards Not Fully Characterized").

      • The name and contact information of the generating researcher or lab.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used for the waste container to mitigate potential leaks or spills.

  • Disposal Request and Collection:

    • Once the waste container is full or is no longer being added to, arrange for its collection through your institution's EHS department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data and Experimental Protocols

As no specific Safety Data Sheet (SDS) for this compound was identified, there is no quantitative data regarding toxicity, reactivity, or environmental hazards to present in a tabular format. Similarly, no specific experimental protocols for the neutralization or deactivation of this compound are available. The disposal procedure relies on the established protocols for managing chemical waste of unknown characteristics.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

cluster_0 Phase 1: Preparation and Handling cluster_1 Phase 2: Waste Segregation and Containment cluster_2 Phase 3: Storage and Disposal cluster_3 Critical Safety Note start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate this compound Waste (Solids, Liquids, Contaminated Items) ppe->segregate containerize Place in a Dedicated, Leak-Proof, Compatible Container segregate->containerize label_waste Affix a Complete Hazardous Waste Label containerize->label_waste store Store Sealed Container in a Designated Satellite Accumulation Area with Secondary Containment label_waste->store request_pickup Request Waste Pickup from Institutional EHS Department store->request_pickup end End: Proper Disposal by EHS request_pickup->end safety_note At every step, if unsure, STOP and consult your institution's EHS department. Do NOT dispose of down the drain or in regular trash.

Logical workflow for the safe disposal of this compound waste.

Essential Safety and Logistical Information for Handling Potent Research Compounds (Exemplified by PD117588)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "PD117588" was found in public databases. This guide provides essential, immediate safety and logistical information based on best practices for handling potent, novel research compounds in a laboratory setting. All procedures should be carried out by trained personnel in a controlled environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) is the final and critical barrier to prevent exposure to hazardous research compounds.[1][2] The following table summarizes the recommended PPE for handling potent compounds like this compound.

Body Part PPE Specification Purpose
Hands Double-gloving with nitrile glovesPrevents skin contact and absorption. The outer glove is removed immediately after handling the compound.
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes, aerosols, and solid particulates.[2]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Prevents inhalation of airborne particles or aerosols. The specific type should be determined by a formal hazard assessment.
Body Disposable lab coat with tight cuffsProtects skin and personal clothing from contamination.
Feet Closed-toe shoesPrevents injuries from spills or dropped objects.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of potent research compounds is crucial to ensure the safety of all laboratory personnel and to maintain a safe working environment.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of a potent research compound from receipt to disposal.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe receive Receive & Log Compound don_ppe->receive weigh Weigh Compound in Vented Enclosure receive->weigh dissolve Dissolve/Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Standard Operating Procedure for Potent Compound Handling.
Step-by-Step Handling and Disposal Protocol

1. Preparation:

  • Designated Area: All work with potent compounds must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area to minimize movement outside the controlled space.

  • Don PPE: Put on all required personal protective equipment in the correct sequence.[3]

2. Compound Handling:

  • Weighing: Tare the balance with the weigh paper or container. Carefully add the compound to the container using a spatula. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the container with the weighed compound inside the fume hood. Cap the container and mix gently.

3. Decontamination and Disposal:

  • Surface Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a suitable cleaning agent.

  • Waste Disposal: All solid waste (gloves, weigh paper, etc.) and liquid waste must be disposed of in clearly labeled hazardous waste containers.[4] Follow your institution's specific guidelines for hazardous waste disposal.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating yourself.[5] The outer gloves should be removed first.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Flush eyes with water for at least 15 minutes at an eyewash station.[6]
Inhalation Move to fresh air immediately.
Ingestion Rinse mouth with water. Do not induce vomiting.[6]
Spill Evacuate the immediate area. Alert others and your supervisor. Follow your institution's spill cleanup procedure for potent compounds.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound. [6]

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.